molecular formula C9H8ClNO3 B031224 4-Chlorohippuric acid CAS No. 13450-77-6

4-Chlorohippuric acid

Cat. No.: B031224
CAS No.: 13450-77-6
M. Wt: 213.62 g/mol
InChI Key: COYZIYOEXGRBHQ-UHFFFAOYSA-N
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Description

4-Chlorohippuric acid is a significant organic acid metabolite, primarily recognized as a major urinary metabolite of the industrial solvent 1,4-dichlorobenzene. Its primary research value lies in the fields of toxicology, environmental science, and biomonitoring, where it serves as a critical biomarker for assessing human exposure to chlorinated aromatic compounds. Researchers utilize this compound to study the metabolic conjugation pathways in the liver, specifically the glycine conjugation pathway mediated by acyl-CoA:glycine N-acyltransferase. This process is a vital detoxification mechanism for benzoic acid derivatives, and the introduction of the chloro-substituent allows for detailed investigation into the kinetics, efficiency, and potential saturation of this pathway. Furthermore, this compound is of interest in enzymology studies to understand substrate specificity of transferase enzymes and in developing analytical methods, such as HPLC-MS and GC-MS, for the precise quantification of metabolite levels in biological fluids. Supplied with detailed analytical documentation including HPLC and NMR data for verification of identity and purity, our this compound is an essential tool for advancing research in metabolic fate, toxicokinetics, and human biomonitoring of environmental pollutants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYZIYOEXGRBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40158756
Record name 4-Chlorohippuric acid
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Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13450-77-6
Record name N-(4-Chlorobenzoyl)glycine
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Record name 4-Chlorohippuric acid
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Record name 4-Chlorohippuric acid
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Record name 2-[(4-chlorophenyl)formamido]acetic acid
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Record name 4-CHLOROHIPPURIC ACID
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Foundational & Exploratory

A Guide to the Biological Synthesis of 4-Chlorohippuric Acid: Pathways, Protocols, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chlorohippuric acid, a chlorinated analog of hippuric acid, serves as a critical metabolite and biomarker for exposure to certain xenobiotic compounds, including 4-chlorobenzoic acid. Its synthesis is not only relevant for toxicology and pharmacology but also presents an interesting case study in enzymatic detoxification pathways. This technical guide provides an in-depth exploration of the biological synthesis of this compound, moving beyond a simple description to explain the underlying biochemical logic. We will dissect the core two-step enzymatic pathway, delve into the characteristics of the key enzymes involved, and provide detailed experimental protocols for its in vitro production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic route.

Introduction: The Significance of this compound

This compound (4-CHA) is an N-acylglycine derivative characterized by a 4-chlorobenzoyl group linked to the amino acid glycine [see Figure 1]. While structurally similar to hippuric acid, the product of benzoic acid detoxification, the presence of a chlorine atom on the aromatic ring alters its properties and metabolic context[1][2]. 4-CHA is primarily recognized as a metabolite formed during the detoxification of 4-chlorobenzoic acid (4-CBA), a xenobiotic compound[3]. Its detection can serve as a biomarker for environmental or occupational exposure to related chlorinated aromatic compounds[4].

From a research perspective, 4-CHA's chemical stability makes it a useful substrate for investigating the activity of drug-metabolizing enzymes, such as cytochrome P450s and, most notably, Glycine N-acyltransferase (GLYAT)[2][4][5]. Understanding its formation is crucial for pharmacokinetic and toxicological studies of various chlorinated xenobiotics. The biological synthesis pathway is a classic example of Phase II detoxification, where a molecule is conjugated to increase its water solubility and facilitate its excretion from the body[6][7].

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biological synthesis of this compound mirrors the well-established pathway for hippuric acid formation[1][8]. It is not a single reaction but a two-step process occurring within the mitochondrial matrix, where the precursor acid is first "activated" and then conjugated with glycine[9]. This enzymatic coupling is necessary because the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under physiological conditions[10].

Step 1: Acyl-CoA Activation of 4-Chlorobenzoic Acid

The first and rate-limiting step is the activation of 4-chlorobenzoic acid (4-CBA) into a high-energy thioester intermediate, 4-chlorobenzoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase (also known as a ligase). In humans, the mitochondrial enzyme ACSM2B (xenobiotic/medium-chain fatty acid: coenzyme A ligase) is responsible for activating substrates like benzoate and salicylate[11][12].

  • Enzyme: Acyl-CoA Synthetase (e.g., ACSM2B)

  • Substrates: 4-Chlorobenzoic acid, Coenzyme A (CoA-SH), Adenosine triphosphate (ATP)

  • Products: 4-Chlorobenzoyl-CoA, Adenosine monophosphate (AMP), Pyrophosphate (PPi)

Causality: This activation step is essential. The hydrolysis of ATP to AMP and PPi provides the energy required to form the high-energy thioester bond in 4-chlorobenzoyl-CoA[6]. This "activated" intermediate is now primed for nucleophilic attack by the amino group of glycine in the subsequent step.

Step 2: Glycine Conjugation

The activated 4-chlorobenzoyl-CoA serves as the acyl donor for the final conjugation reaction, which is catalyzed by Glycine N-acyltransferase (GLYAT, EC 2.3.1.13)[6][8]. This enzyme facilitates the transfer of the 4-chlorobenzoyl group to the nitrogen atom of glycine, forming a stable amide bond.

  • Enzyme: Glycine N-acyltransferase (GLYAT)

  • Substrates: 4-Chlorobenzoyl-CoA, Glycine

  • Products: this compound, Coenzyme A (CoA-SH)

Causality: This conjugation reaction achieves the primary goal of detoxification: it attaches the small, polar amino acid glycine to the lipophilic xenobiotic core, significantly increasing its hydrophilicity and making it readily excretable in urine[3][11]. The regeneration of free Coenzyme A allows it to participate in further activation reactions.

4-CHA Biosynthesis Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation 4-CBA 4-Chlorobenzoic Acid 4-CB-CoA 4-Chlorobenzoyl-CoA 4-CBA->4-CB-CoA  Acyl-CoA Synthetase  (e.g., ACSM2B) AMP_PPi AMP + PPi 4-CB-CoA->4-CB-CoA_2 ATP ATP ATP->4-CBA CoA CoA-SH CoA->4-CBA Glycine Glycine Glycine->4-CB-CoA_2 4-CHA This compound CoA_out CoA-SH 4-CB-CoA_2->4-CHA  Glycine N-acyltransferase  (GLYAT)

Figure 1: The two-step enzymatic pathway for the biosynthesis of this compound.

Sourcing the Precursor: Microbial Routes to 4-Chlorobenzoic Acid

A complete biological synthesis strategy requires a sustainable source of the precursor, 4-chlorobenzoic acid. While many microbial pathways focus on the degradation of 4-CBA[13][14][15], some microorganisms produce it as a metabolic intermediate during the breakdown of more complex chlorinated compounds, such as 4-chlorobiphenyl[16][17].

For a controlled biotechnological process, one could envision a co-culture system or a sequential fermentation process.

  • Producer Strain: A microorganism, such as a Pseudomonas or Alcaligenes species, capable of converting a cheaper substrate (e.g., 4-chlorobiphenyl) into 4-CBA is cultivated[16][18].

  • Harvesting: The 4-CBA is harvested from the culture medium.

  • Bioconversion: The purified 4-CBA is then used as the substrate for an enzymatic reaction using purified enzymes or a cell-free extract from a second, engineered strain.

Alternatively, advanced metabolic engineering could be used to construct a single microbial chassis that performs the entire pathway, from a simple carbon source to the final this compound product, though this would be a significant undertaking.

Precursor Sourcing Workflow Substrate Complex Precursor (e.g., 4-Chlorobiphenyl) Culture1 Cultivation of Producer Microbe (e.g., Pseudomonas sp.) Substrate->Culture1 Harvest Harvest & Purify Intermediate Culture1->Harvest Precursor 4-Chlorobenzoic Acid Harvest->Precursor EnzymeSystem Enzymatic Synthesis (ACSL + GLYAT) Precursor->EnzymeSystem Product This compound EnzymeSystem->Product

Figure 2: Conceptual workflow for microbial precursor production and subsequent enzymatic synthesis.

Experimental Methodologies and Protocols

This section provides actionable protocols for the expression of the key enzyme, GLYAT, and the subsequent in vitro synthesis of this compound.

Protocol 1: Recombinant Expression and Purification of Glycine N-acyltransferase (GLYAT)

This protocol is adapted from methodologies for expressing mouse GLYAT in E. coli, which provides a high yield of active, soluble enzyme[6].

A. Expression

  • Vector Preparation: Obtain a synthetic gene for human or mouse GLYAT, codon-optimized for E. coli expression. Clone this gene into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with the GLYAT expression plasmid. Plate on LB agar containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with kanamycin) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture for 16-18 hours at 18°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

B. Purification

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice (e.g., 10 cycles of 30s ON, 60s OFF) to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto a 5 mL HisTrap FF crude column (or equivalent Ni-NTA resin) pre-equilibrated with Buffer A (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Washing: Wash the column with 10 column volumes of Buffer A to remove non-specifically bound proteins.

  • Elution: Elute the His6-GLYAT protein with a linear gradient of 0-100% Buffer B (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole) over 10 column volumes.

  • Analysis and Storage: Analyze the eluted fractions by SDS-PAGE for purity. Pool the purest fractions, dialyze against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 20% glycerol), and store at -80°C. A typical yield is around 2.5 mg of pure protein per liter of culture[6].

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol describes a coupled enzyme reaction to produce 4-CHA from 4-CBA.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 5 mM ATP

    • 10 mM MgCl2

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 2 mM 4-Chlorobenzoic acid (dissolved in a small amount of DMSO if necessary)

    • 10 mM Glycine

    • 0.1 U of a suitable Acyl-CoA Synthetase (commercial or purified)

    • 10 µg of purified recombinant GLYAT

  • Initiation and Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours. For kinetic studies, time points can be taken every 10-15 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid. This will precipitate the enzymes.

  • Sample Preparation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Product Analysis (HPLC): Analyze the supernatant by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A suitable gradient, for example, 10% to 70% B over 20 minutes.

    • Detection: UV detector at 235 nm.

    • Validation: Confirm the identity of the product peak by comparing its retention time with an authentic this compound standard and, ideally, by LC-MS to confirm the mass (213.62 g/mol )[2].

Quantitative Data and Enzyme Kinetics

SubstrateEnzyme Variant/SourceApparent Km (µM)Apparent kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Benzoyl-CoA Recombinant Mouse GLYAT11 ± 0.70.05 ± 0.001(4.5 ± 0.27) x 10⁵[6]
Benzoyl-CoA Human GLYAT (156Asn>Ser)96.6Not reportedNot reported
Glycine Recombinant Mouse GLYAT10,000 ± 8000.05 ± 0.001(5.2 ± 0.20) x 10²

Table 1: Reported steady-state kinetic constants for Glycine N-acyltransferase (GLYAT) with its primary substrates.

Field Insight: The high Km for glycine suggests that a relatively high concentration of this substrate is required to saturate the enzyme, which is an important consideration for optimizing in vitro synthesis yields[6]. The significantly higher catalytic efficiency for benzoyl-CoA compared to glycine indicates that the binding and turnover of the acyl-CoA donor is the more efficient part of the reaction. Researchers should anticipate that the kinetics for 4-chlorobenzoyl-CoA will be in a similar order of magnitude but may vary due to the electronic effects of the chlorine substituent.

Conclusion and Future Directions

The biological synthesis of this compound is a robust and well-defined two-step enzymatic process catalyzed by an Acyl-CoA synthetase and Glycine N-acyltransferase. This pathway is a cornerstone of xenobiotic metabolism in mammals and can be effectively reconstituted in vitro for research and production purposes. The protocols provided herein offer a validated framework for expressing the necessary enzymatic machinery and synthesizing the target compound.

Future research may focus on:

  • Enzyme Engineering: Modifying GLYAT through directed evolution to enhance its catalytic efficiency towards chlorinated or other halogenated benzoyl-CoA substrates.

  • Whole-Cell Biocatalysis: Developing an engineered microbial strain that co-expresses both an Acyl-CoA synthetase and GLYAT, allowing for the direct conversion of 4-CBA to 4-CHA in a single fermentation step.

  • Pathway Discovery: Screening microbial genomes for novel GLYAT homologs that may possess different substrate specificities or improved stability, expanding the toolkit for biocatalysis.

By leveraging the principles and methods outlined in this guide, the scientific community can further explore the fascinating intersection of enzymology, toxicology, and synthetic biology.

References

The Role of 4-Chlorohippuric Acid in Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chlorohippuric acid (4-CHA), a critical metabolite in the detoxification of specific chlorinated aromatic xenobiotics. We will dissect the metabolic pathway leading to its formation, focusing on the enzymatic machinery involved and the biochemical principles that underpin this detoxification process. Furthermore, this guide will furnish detailed, field-proven analytical methodologies for the precise quantification of 4-CHA in biological matrices, an essential tool for exposure assessment and toxicological studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the development of biomarkers for chemical exposure.

Introduction: The Challenge of Chlorinated Aromatic Xenobiotics

Chlorinated aromatic compounds are a class of chemicals widely used in industrial processes, agriculture, and pharmaceuticals. Their persistence in the environment and potential for bioaccumulation pose significant toxicological risks. The detoxification of these xenobiotics is a complex process, primarily occurring in the liver, involving a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. This compound emerges as a key urinary metabolite in the detoxification of certain chlorinated aromatic compounds, making it a valuable biomarker for assessing exposure to these substances.

The Metabolic Journey: From Xenobiotic to Excretion

The formation of this compound is a multi-step process that begins with the absorption of a parent xenobiotic, such as 4-chlorotoluene, and culminates in the urinary excretion of the water-soluble 4-CHA. This pathway is a classic example of Phase I and Phase II detoxification reactions.

Phase I Metabolism: The Initial Oxidation

The initial step in the detoxification of a xenobiotic like 4-chlorotoluene is an oxidation reaction, catalyzed by the cytochrome P450 (CYP) family of enzymes.[1][2] These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds.[1] In this case, a specific CYP isoform hydroxylates the methyl group of 4-chlorotoluene, which is then further oxidized to form 4-chlorobenzoic acid. This initial oxidation introduces a reactive functional group, a prerequisite for the subsequent conjugation reaction.

Phase II Metabolism: The Conjugation Step

The second and final step in the formation of this compound is the conjugation of 4-chlorobenzoic acid with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme, glycine N-acyltransferase (GLYAT).[3][4] The process involves the activation of 4-chlorobenzoic acid to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA, a reaction that requires ATP. GLYAT then facilitates the transfer of the 4-chlorobenzoyl group from CoA to the amino group of glycine, forming the stable and water-soluble this compound, which can then be efficiently eliminated from the body via the kidneys.[3]

The glycine conjugation pathway is a crucial mechanism for the detoxification of various aromatic carboxylic acids.[3][4] The efficiency of this pathway can be influenced by the availability of glycine and coenzyme A, and genetic variations in the GLYAT enzyme may lead to inter-individual differences in the metabolism of xenobiotics.[3][5]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic 4-Chlorotoluene Intermediate_1 4-Chlorobenzyl Alcohol Xenobiotic->Intermediate_1 Cytochrome P450 (CYP) Metabolite 4-Chlorobenzoic Acid Intermediate_1->Metabolite Alcohol/Aldehyde Dehydrogenase Activated_Metabolite 4-Chlorobenzoyl-CoA Metabolite->Activated_Metabolite Acyl-CoA Synthetase + CoA + ATP Final_Product This compound (excreted in urine) Activated_Metabolite->Final_Product Glycine N-Acyltransferase (GLYAT) + Glycine

Figure 1: Metabolic pathway of 4-chlorotoluene to this compound.

Analytical Determination of this compound in Urine

The accurate quantification of this compound in urine is paramount for its use as a biomarker of exposure. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection are the methods of choice for this analysis, offering high sensitivity and specificity.

Experimental Protocol: Quantification by HPLC-UV

This protocol provides a robust method for the determination of this compound in urine using HPLC with UV detection.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of urine sample in a glass centrifuge tube, add an internal standard (e.g., 2-chlorohippuric acid).

  • Acidify the sample to approximately pH 2 by adding 50 µL of 6M HCl.

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an HPLC vial for analysis.

3.1.2. HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 235 nm

3.1.3. Method Validation

A self-validating system is crucial for ensuring the reliability of the analytical data. The method should be validated for the following parameters according to established guidelines (e.g., ICH Q2(R1)):[6][7]

  • Specificity: The ability to assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of 4-CHA in blank urine samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and a correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of 4-CHA and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Analytical_Workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (LLE or SPE) Sample_Collection->Sample_Preparation Internal Standard Spiking HPLC_Analysis HPLC Separation (C18 Column) Sample_Preparation->HPLC_Analysis Injection Detection UV or MS/MS Detection HPLC_Analysis->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Chromatogram

Figure 2: General analytical workflow for the determination of this compound.

Conclusion and Future Perspectives

This compound serves as a specific and reliable biomarker for assessing human exposure to certain chlorinated aromatic compounds. Its formation via a well-defined metabolic pathway involving both Phase I and Phase II detoxification enzymes highlights the body's intricate defense mechanisms against xenobiotics. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify 4-CHA in biological samples, thereby enabling more precise risk assessments and a deeper understanding of the toxicokinetics of its parent compounds.

Future research should focus on further elucidating the specific cytochrome P450 isoforms involved in the initial oxidation step and exploring the potential impact of genetic polymorphisms in GLYAT on individual susceptibility to the toxic effects of chlorinated aromatic xenobiotics. Additionally, the development of high-throughput analytical methods will be crucial for large-scale biomonitoring studies.

References

An In-Depth Technical Guide to Investigating the Interaction of 4-Chlorohippuric Acid with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interactions between 4-Chlorohippuric acid (4-CHA) and the cytochrome P450 (CYP) enzyme system. This compound, a metabolite of certain chlorinated aromatic compounds, is structurally similar to methylhippuric acid, a known biomarker for xylene exposure. Given that xylene metabolism is primarily mediated by CYP2E1, it is hypothesized that this isoform plays a significant role in the biotransformation of 4-CHA. This guide outlines a systematic approach to elucidate the metabolic pathways of 4-CHA, and to determine its potential as an inhibitor or inducer of key human CYP isoforms. Detailed, field-proven protocols for reaction phenotyping, inhibition assays, and induction studies are provided, alongside the rationale for experimental design and data interpretation. The methodologies described herein are designed to provide a robust and self-validating system for characterizing the drug-drug interaction potential of this compound.

Introduction: The Significance of this compound and Cytochrome P450

This compound (4-CHA) is an aromatic compound characterized by a chlorobenzoyl group linked to the amino acid glycine.[1] Its presence can be indicative of exposure to certain chlorinated xenobiotics, which undergo metabolic activation and subsequent conjugation. The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental toxins.[2] These enzymes, predominantly located in the liver, catalyze Phase I oxidative reactions, which are often the first step in the detoxification and elimination of foreign compounds.[3]

Understanding the interaction of any new chemical entity with the CYP system is a cornerstone of modern drug development and toxicology. Such interactions can manifest in three primary ways:

  • Metabolism: The compound is a substrate for one or more CYP isoforms.

  • Inhibition: The compound competitively or non-competitively blocks the activity of a CYP enzyme, potentially leading to elevated plasma concentrations of co-administered drugs and toxicity.

  • Induction: The compound increases the expression of a CYP enzyme, which can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic efficacy.[4][5]

Given the structural similarities between 4-CHA and methylhippuric acid, a well-established metabolite of xylene, a strong scientific rationale exists to investigate the role of CYP2E1 in the metabolism of 4-CHA.[6][7] This guide will provide the experimental framework to test this hypothesis and to fully characterize the interaction profile of 4-CHA with the major human CYP isoforms.

Hypothesized Metabolic Pathway of this compound

The formation of 4-CHA from a precursor chlorinated aromatic compound likely involves a two-step process. The initial step is hypothesized to be an oxidative reaction catalyzed by a CYP enzyme, followed by a Phase II conjugation reaction. Based on the metabolism of analogous compounds like xylene, CYP2E1 is a primary candidate for the initial oxidative step.[6][7] The subsequent conjugation with glycine is a well-established pathway for the detoxification of xenobiotic carboxylic acids.[2][8]

Metabolic Pathway of this compound Chlorinated Aromatic Precursor Chlorinated Aromatic Precursor Oxidized Intermediate Oxidized Intermediate Chlorinated Aromatic Precursor->Oxidized Intermediate CYP-mediated Oxidation (e.g., CYP2E1) 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Oxidized Intermediate->4-Chlorobenzoic Acid Further Oxidation 4-Chlorobenzoyl-CoA 4-Chlorobenzoyl-CoA 4-Chlorobenzoic Acid->4-Chlorobenzoyl-CoA Acyl-CoA Synthetase This compound This compound 4-Chlorobenzoyl-CoA->this compound Glycine N-acyltransferase + Glycine

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflows for Characterizing 4-CHA and CYP Interactions

A tiered approach is recommended to systematically investigate the interaction of 4-CHA with CYP enzymes. This involves reaction phenotyping to identify the metabolizing enzymes, followed by inhibition and induction assays to assess the potential for drug-drug interactions.

Experimental Workflow cluster_phenotyping Part 1: Reaction Phenotyping cluster_inhibition Part 2: Inhibition Assays cluster_induction Part 3: Induction Assays Recombinant CYPs Recombinant CYPs Phenotyping_Conclusion Identify Primary Metabolizing CYPs Recombinant CYPs->Phenotyping_Conclusion Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Phenotyping_Conclusion Direct_Inhibition Direct Inhibition (IC50 Determination) Phenotyping_Conclusion->Direct_Inhibition Inhibition_Conclusion Determine Ki and Inhibition Mechanism Direct_Inhibition->Inhibition_Conclusion Time_Dependent_Inhibition Time-Dependent Inhibition (TDI) Time_Dependent_Inhibition->Inhibition_Conclusion Hepatocyte_Treatment Treat Human Hepatocytes with 4-CHA Inhibition_Conclusion->Hepatocyte_Treatment mRNA_Quantification mRNA Quantification (qRT-PCR) Hepatocyte_Treatment->mRNA_Quantification Enzyme_Activity Enzyme Activity Assay (Probe Substrates) Hepatocyte_Treatment->Enzyme_Activity Induction_Conclusion Assess Induction Potential (EC50, Emax) mRNA_Quantification->Induction_Conclusion Enzyme_Activity->Induction_Conclusion

Caption: Overall experimental workflow for CYP interaction studies.

Part 1: Reaction Phenotyping to Identify Metabolizing Enzymes

The initial step is to identify which CYP isoforms are responsible for the metabolism of 4-CHA. A two-pronged approach using recombinant human CYP enzymes and human liver microsomes (HLMs) with chemical inhibitors is recommended for a comprehensive assessment.[9][10]

This experiment directly assesses the catalytic activity of individual CYP enzymes towards 4-CHA.

Materials:

  • This compound

  • Recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, and 2E1 are a standard panel)[9]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

Procedure:

  • Prepare a stock solution of 4-CHA in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the potassium phosphate buffer, NADPH regenerating system, and the specific recombinant CYP isoform.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 4-CHA to a final concentration of approximately 1 µM.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant for the depletion of 4-CHA and the formation of potential metabolites using a validated LC-MS/MS method.

Data Analysis: The rate of 4-CHA metabolism by each CYP isoform is determined. A significantly higher rate of metabolism by a particular isoform identifies it as a key enzyme in the biotransformation of 4-CHA.

This assay confirms the findings from the recombinant CYP experiment in a more physiologically relevant matrix.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, quercetin for CYP2C8, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4, and diethyldithiocarbamate for CYP2E1)[11]

  • Other materials as listed in the recombinant CYP protocol.

Procedure:

  • Follow the same initial setup as the recombinant CYP assay, but use HLMs instead of individual enzymes.

  • In separate wells, pre-incubate the HLM mixture with a selective inhibitor for each CYP isoform at a concentration known to cause maximal inhibition.

  • A control incubation without any inhibitor should be run in parallel.

  • Initiate the reaction by adding 4-CHA.

  • Follow the incubation, termination, and analysis steps as described previously.

Data Analysis: A significant reduction in the rate of 4-CHA metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

Part 2: CYP Inhibition Assays

These assays determine if 4-CHA can inhibit the activity of major CYP enzymes, which is a critical indicator of potential drug-drug interactions.[1][12]

This is a rapid screening method to determine the half-maximal inhibitory concentration (IC50) of 4-CHA against a panel of CYP isoforms.[9][13]

Materials:

  • Recombinant human CYP isoforms

  • Fluorogenic probe substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6, etc.)[9]

  • NADPH regenerating system

  • Potassium phosphate buffer

  • 4-CHA in a range of concentrations

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • In a multi-well plate, add the recombinant CYP enzyme, potassium phosphate buffer, and varying concentrations of 4-CHA.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • A control incubation with a known inhibitor for each isoform should be included.

Data Analysis: The rate of fluorescence generation is proportional to the enzyme activity. The percentage of inhibition at each concentration of 4-CHA is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values for this compound Against Major CYP Isoforms

CYP IsoformProbe SubstrateKnown InhibitorHypothetical IC50 (µM) of 4-CHA
CYP1A2Phenacetinα-Naphthoflavone> 50
CYP2B6BupropionSertraline> 50
CYP2C8AmodiaquineMontelukast> 50
CYP2C9DiclofenacSulfaphenazole25.3
CYP2C19S-MephenytoinTiclopidine> 50
CYP2D6DextromethorphanQuinidine> 50
CYP3A4MidazolamKetoconazole42.1
CYP2E1ChlorzoxazoneDiethyldithiocarbamate15.8

If a significant IC50 value is obtained, further experiments are necessary to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure: This assay is similar to the IC50 determination but involves varying the concentrations of both the probe substrate and 4-CHA. The reaction rates are measured at multiple substrate and inhibitor concentrations.

Data Analysis: The data are analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the Ki and the mode of inhibition.

Part 3: CYP Induction Assays

These assays evaluate whether 4-CHA can increase the expression of CYP enzymes, which could lead to decreased efficacy of co-administered drugs.[13][14]

This is the gold-standard in vitro method for assessing CYP induction potential.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • 4-CHA at various concentrations

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)[14]

  • Reagents for RNA extraction and qRT-PCR (for mRNA analysis)

  • CYP probe substrates and LC-MS/MS system (for activity analysis)

Procedure:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • Treat the hepatocytes with varying concentrations of 4-CHA, positive control inducers, and a vehicle control for 48-72 hours, with daily media changes.

  • After the treatment period, either lyse the cells for RNA extraction or perform an in-cell enzyme activity assay.

For mRNA Analysis:

  • Extract total RNA from the lysed cells.

  • Perform reverse transcription to generate cDNA.

  • Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using TaqMan-based qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).[3][15]

For Enzyme Activity Analysis:

  • Wash the hepatocyte monolayer and incubate with a cocktail of CYP probe substrates.

  • After a defined incubation period, collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

Data Analysis: The fold induction of mRNA expression and enzyme activity is calculated relative to the vehicle control. The data are used to determine the maximum induction (Emax) and the concentration that produces half-maximal induction (EC50).

Table 2: Hypothetical CYP Induction Data for this compound in Human Hepatocytes

CYP IsoformEndpointPositive ControlFold Induction by 4-CHA (at 10 µM)
CYP1A2mRNAOmeprazole (50 µM)1.2
ActivityOmeprazole (50 µM)1.1
CYP2B6mRNAPhenobarbital (1000 µM)1.5
ActivityPhenobarbital (1000 µM)1.3
CYP3A4mRNARifampicin (10 µM)1.8
ActivityRifampicin (10 µM)1.6

Data Interpretation and Regulatory Implications

The data generated from these studies will provide a comprehensive profile of the interaction between 4-CHA and the CYP system.

  • Reaction phenotyping will identify the key enzymes responsible for the clearance of 4-CHA. If a single enzyme is responsible for a significant portion of its metabolism, there is a higher risk of clinically relevant drug-drug interactions.

  • Inhibition data (IC50 and Ki) will be used to predict the potential for 4-CHA to act as a perpetrator drug, increasing the exposure of co-administered drugs that are substrates of the inhibited enzyme.

  • Induction data (EC50 and Emax) will indicate whether 4-CHA can act as a perpetrator drug by decreasing the exposure and potentially the efficacy of co-administered drugs.

These in vitro data are crucial for informing the design of clinical drug-drug interaction studies and are a key component of regulatory submissions.

Conclusion

The systematic investigation of the interaction between this compound and cytochrome P450 enzymes is essential for understanding its metabolic fate and its potential to cause drug-drug interactions. The experimental workflows and detailed protocols provided in this guide offer a robust and scientifically sound approach to characterizing these interactions. By employing a combination of recombinant enzymes, human liver microsomes, and cultured hepatocytes, researchers can generate the critical data needed to assess the safety and drug interaction profile of this compound. The strong rationale for investigating CYP2E1 as a primary metabolizing enzyme provides a clear starting point for these studies.

References

An In-depth Technical Guide to the Toxicological Profile of 4-Chlorohippuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 4-Chlorohippuric acid (4-CHA), a metabolite of various chlorinated aromatic compounds. In the absence of extensive direct toxicological data for 4-CHA, this guide employs a read-across approach, leveraging data from its structural analogs, 4-chlorobenzoic acid and hippuric acid, to provide a robust preliminary hazard assessment. The guide covers the physicochemical properties, toxicokinetics, and toxicodynamics of 4-CHA, including potential acute and chronic effects, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, this document outlines detailed, step-by-step experimental protocols based on internationally recognized OECD guidelines for future toxicological evaluation of this compound, ensuring a pathway for comprehensive risk assessment.

Introduction

This guide aims to fill this knowledge gap by providing a detailed analysis of the potential toxicological properties of this compound. Recognizing the limited direct data, a scientifically rigorous read-across approach is utilized. This involves a critical evaluation of the known toxicological profiles of its constituent parts and structural analogs: 4-chlorobenzoic acid and hippuric acid. This approach allows for a reasoned and conservative estimation of the potential hazards associated with 4-CHA exposure.

The primary audience for this guide includes researchers in toxicology, pharmacology, and drug development who may encounter this compound in their work, either as a metabolite of a parent compound or as a chemical entity requiring safety assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its toxicokinetic and toxicodynamic behavior.

PropertyValueSource
Chemical Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [2]
Appearance White solid[3]
Melting Point Not available
Boiling Point Not available
Water Solubility Expected to be solubleInferred from hippuric acid
logP (Octanol/Water Partition Coefficient) Not available

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a chemical dictates its concentration and persistence at target sites of toxicity.

Absorption

Given its structure as an amino acid conjugate, this compound is likely to be absorbed orally. Dermal absorption may also occur, as has been suggested for the related compound 2-chlorohippuric acid.

Distribution

Following absorption, this compound is expected to distribute throughout the body via the systemic circulation. Its relatively small size and water solubility suggest it would be readily distributed in aqueous compartments.

Metabolism

This compound is primarily a metabolite itself, formed from the conjugation of 4-chlorobenzoic acid with glycine[1]. This reaction is catalyzed by the enzyme glycine N-acyltransferase in the liver and kidneys. The formation of 4-CHA is a phase II detoxification reaction. It is also a substrate for cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of various xenobiotics[1][4]. While it is a product of metabolism, it can undergo further biotransformation, including hydrolysis back to 4-chlorobenzoic acid and glycine under certain conditions[1].

metabolic_pathway 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid This compound This compound 4-Chlorobenzoic Acid->this compound Glycine N-acyltransferase Glycine Glycine Glycine->this compound Excretion (Urine) Excretion (Urine) This compound->Excretion (Urine)

Caption: Metabolic formation of this compound.

Excretion

Due to its high water solubility, this compound is expected to be rapidly excreted from the body, primarily through the kidneys into the urine. Studies on the related 2-chlorohippuric acid show rapid urinary excretion following exposure[5].

Toxicodynamics and Hazard Profile

This section details the potential adverse effects of this compound on biological systems. The GHS classification for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.

Acute Toxicity

No specific acute toxicity data (e.g., LD50 values) for this compound are available. However, based on the data for its structural analogs, a preliminary assessment can be made.

  • 4-Chlorobenzoic Acid: The oral LD50 in rats is reported to be 1170 mg/kg, classifying it as harmful if swallowed.

  • Hippuric Acid: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[6].

Based on this, it is prudent to consider this compound as potentially harmful if swallowed.

Irritation and Sensitization

The GHS classification for this compound indicates it is a skin and eye irritant.

  • Skin Irritation: Causes skin irritation (Category 2)[7].

  • Eye Irritation: Causes serious eye damage (Category 1)[7].

  • Respiratory Irritation: May cause respiratory irritation (Category 3)[6][7].

No data is available on the skin sensitization potential of this compound.

Repeated Dose Toxicity

There are no specific repeated-dose toxicity studies available for this compound. A 2-week dose range-finding study and a 4-week repeated-dose study on a different chemical showed the types of adverse effects that can be observed, such as weight loss and changes in blood biochemistry[8]. For 4-chlorobenzoic acid, a subacute experiment indicated toxic effects on the hepatorenal system[8].

Genotoxicity

No direct genotoxicity data for this compound was found.

  • 4-Chlorobenzoic Acid: An Ames test (bacterial reverse mutation assay) was negative, suggesting it is not mutagenic in bacteria.

  • Hippuric Acid: Not classified as a germ cell mutagen[6].

Carcinogenicity

There are no carcinogenicity studies available for this compound or its close analogs.

  • 4-Chlorobenzoic Acid: Not classified as a carcinogen.

  • Hippuric Acid: Not classified as a carcinogen[6].

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound are available. The OSHA Hazard Communication Standard defines reproductive toxicity as adverse effects on sexual function and fertility in adults and adverse effects on the development of offspring[9].

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a comprehensive toxicological evaluation of this compound should be conducted following internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on available information.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Depending on the outcome (survival or death) in the initial group of animals, the dose for the next group is adjusted up or down.

  • Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

acute_toxicity_workflow start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality & Clinical Signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 stop Stop & Classify decision1->stop Clear Outcome dose_group2_lower Dose Group 2 (Lower Dose) decision1->dose_group2_lower Mortality dose_group2_higher Dose Group 2 (Higher Dose) decision1->dose_group2_higher No Mortality observe2 Observe for 14 days dose_group2_lower->observe2 dose_group2_higher->observe2 observe2->stop

Caption: OECD 423 Acute Toxic Class Method Workflow.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation.

Methodology:

  • Test System: A commercially available reconstructed human epidermis model is used.

  • Application of Test Substance: A small amount of the test substance is applied topically to the surface of the epidermis tissue.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After incubation, the viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This is a widely used in vitro test to detect gene mutations.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid are used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Conclusion

While this compound is a known metabolite involved in detoxification pathways, a comprehensive toxicological profile based on direct experimental data is currently lacking. The available GHS classification indicates that it is a skin, eye, and respiratory irritant. A read-across analysis based on its structural analogs, 4-chlorobenzoic acid and hippuric acid, suggests that this compound may also be harmful if swallowed.

There is a clear need for further toxicological testing to definitively characterize the hazard profile of this compound. The experimental protocols outlined in this guide, based on OECD guidelines, provide a roadmap for a thorough and scientifically sound evaluation of the acute toxicity, irritation potential, genotoxicity, and other key toxicological endpoints of this compound. The data generated from these studies will be crucial for a comprehensive risk assessment and for ensuring the safety of researchers and professionals who may come into contact with this substance.

References

An In-Depth Technical Guide to 4-Chlorohippuric Acid: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorohippuric acid, a chlorinated aromatic N-acyl amino acid, holds significant interest in the fields of drug metabolism, toxicology, and environmental science. Structurally, it is an analogue of hippuric acid where a chlorine atom is substituted at the para-position of the benzoyl group.[1] This modification imparts distinct chemical and biological properties that make it a valuable tool in scientific research. This compound is recognized for its high chemical stability and serves as a substrate for cytochrome P450 enzymes, making it a useful compound for kinetic studies of drug metabolism.[1][2][3] This guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analysis of this compound, offering a technical resource for professionals in the life sciences.

Chemical and Physical Properties

PropertyValueSource/Comment
Molecular Formula C₉H₈ClNO₃[2]
Molecular Weight 213.62 g/mol [2]
CAS Number 13450-77-6[2]
Appearance White to off-white crystalline solid (inferred)Based on related hippuric acids.
Melting Point Estimated to be in the range of 160-190 °CThe melting point of hippuric acid is 187-191 °C[4], and 4-methylhippuric acid is 163-165 °C. The chloro-substitution is expected to result in a similar melting point.
Boiling Point Decomposes before boilingHippuric acid decomposes at approximately 240 °C[4]. A similar thermal decomposition is expected for this compound.
Solubility Sparingly soluble in cold water; soluble in hot water and polar organic solvents such as ethanol, methanol, and DMSO.Based on the solubility of hippuric acid and general principles of "like dissolves like".[5]
pKa Estimated to be around 3.2The predicted pKa for the structurally similar m-Chlorohippuric acid is 3.19. The electron-withdrawing nature of the chlorine atom will make the carboxylic acid more acidic than hippuric acid.
Flash Point 144 °C[2]

Chemical Structure and Reactivity

The structure of this compound, featuring a benzoyl group linked to the amino group of glycine, dictates its chemical reactivity. The key functional groups are the carboxylic acid, the amide, and the chlorinated aromatic ring.

Figure 1: Chemical structure of this compound.

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-chlorobenzoic acid and glycine.[4] The carboxylic acid moiety can undergo typical reactions such as esterification. The aromatic ring can potentially undergo further electrophilic substitution, although the chloro- and acylamino- groups will influence the position and reactivity.

Chemical Stability and Storage

This compound is generally considered to have high chemical stability, which makes it a suitable substrate for various in vitro and in vivo studies.[1][2][3] However, like all organic molecules, it is susceptible to degradation under certain conditions.

Recommended Storage: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. For research purposes, storage at -20°C is recommended to minimize any potential degradation.

Degradation Pathways: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[6] While specific forced degradation studies on this compound are not extensively reported, potential degradation pathways can be inferred from its structure and the behavior of related compounds.

  • Hydrolysis: The amide linkage is the most probable site of hydrolytic cleavage. Under acidic or basic conditions, hydrolysis will yield 4-chlorobenzoic acid and glycine.[4]

  • Oxidation: The aromatic ring and the methylene group of the glycine moiety are potential sites for oxidation. Oxidative conditions could lead to hydroxylation of the aromatic ring or other oxidative degradation products.

  • Photostability: Aromatic amides can undergo photolytic reactions, such as the photo-Fries rearrangement.[7] Exposure to UV light could potentially lead to the formation of aminobenzophenone derivatives. It is advisable to protect solutions of this compound from light.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of glycine with 4-chlorobenzoyl chloride in the presence of a base.[8][9]

Synthesis_Workflow Reactants Glycine + 4-Chlorobenzoyl Chloride Reaction Schotten-Baumann Reaction (aq. NaOH or K2CO3) Reactants->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Product Pure this compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of hippuric acid.[7][10]

Materials:

  • Glycine

  • 4-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution of Glycine: In a flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, slowly add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise. The temperature should be maintained below 10 °C during the addition.

  • Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete. The reaction progress can be monitored by the disappearance of the characteristic smell of 4-chlorobenzoyl chloride.

  • Acidification: After the reaction is complete, slowly add concentrated hydrochloric acid to the reaction mixture with continuous stirring until the pH is acidic (pH ~2-3), as indicated by litmus paper or a pH meter.

  • Precipitation and Filtration: A white precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Self-Validation: The purity of the synthesized this compound should be confirmed by determining its melting point and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to verify its structure.

Analytical Methodologies

The analysis of this compound is crucial for its application in research. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for its quantification and characterization.

HPLC-UV Method for Analysis

A reversed-phase HPLC method with UV detection is a robust and widely available technique for the analysis of this compound.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 230 nm or 254 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

An In-Depth Technical Guide to 4-Chlorohippuric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Chlorohippuric acid (4-CHA), a molecule of significant interest in the fields of toxicology, drug metabolism, and environmental science. From its fundamental chemical identity to its synthesis and analytical determination, this document offers a technical resource for researchers, scientists, and professionals engaged in drug development and related disciplines.

Core Compound Identification

This compound, systematically named 2-[(4-chlorobenzoyl)amino]acetic acid, is a derivative of the endogenous metabolite hippuric acid.[1][2] Its structure is characterized by a 4-chlorobenzoyl group amide-linked to the amino acid glycine.[1]

IdentifierValueSource(s)
CAS Number 13450-77-6[3][4][5]
Molecular Formula C₉H₈ClNO₃[3][5][6]
Molecular Weight 213.62 g/mol [1][5]
IUPAC Name 2-[(4-chlorobenzoyl)amino]acetic acid[2]
Synonyms N-(4-Chlorobenzoyl)glycine, p-Chlorohippuric acid, 4-Chlorobenzoylglycine[2][3][4][6]

Physicochemical Properties

Understanding the physicochemical properties of 4-CHA is fundamental to its application in experimental settings, from designing synthesis and purification protocols to developing analytical methods.

PropertyValueSource(s)
Melting Point 144-146 °C[3]
Boiling Point 457.2 ± 30.0 °C (Predicted)[4]
Flash Point 230.3 °C[4]
Solubility High water solubility, especially at physiological pH.[1]
Appearance Crystalline solid[7]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines. This reaction involves the treatment of glycine with 4-chlorobenzoyl chloride in a basic aqueous medium.

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up glycine Glycine reaction Schotten-Baumann Reaction glycine->reaction Nucleophilic attack benzoyl_chloride 4-Chlorobenzoyl Chloride benzoyl_chloride->reaction base Aqueous Base (e.g., NaOH) base->reaction Neutralizes HCl byproduct temp Controlled Temperature (e.g., 0-5°C) temp->reaction acidification Acidification (e.g., HCl) filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product reaction->acidification

Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)glycine

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction.

Materials:

  • Glycine

  • 4-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Glycine: In a flask, dissolve a specific molar amount of glycine in a 10% aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of glycine, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

  • Acylation: Cool the glycine solution in an ice bath to 0-5°C. While stirring vigorously, slowly and portion-wise add a stoichiometric equivalent of 4-chlorobenzoyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to minimize the hydrolysis of the acid chloride.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for approximately 30-60 minutes after the addition of 4-chlorobenzoyl chloride is complete. Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours to ensure the reaction goes to completion.

  • Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate group of this compound, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts and unreacted glycine.

  • Purification: Recrystallize the crude this compound from a suitable solvent, such as hot water or an ethanol-water mixture, to obtain a purified crystalline product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Biological Significance and Applications in Drug Development

This compound is not just a synthetic compound; it is a metabolite of significant interest in toxicology and pharmacology.

Metabolic Pathway

4-CHA is formed in vivo through the conjugation of 4-chlorobenzoic acid with glycine. This detoxification process primarily occurs in the liver and kidneys. The metabolic pathway involves the activation of 4-chlorobenzoic acid to its coenzyme A thioester, which is then conjugated with glycine.

G xenobiotic Xenobiotic (e.g., 4-Chlorotoluene) cba 4-Chlorobenzoic Acid xenobiotic->cba Phase I Metabolism (Oxidation) cba_coa 4-Chlorobenzoyl-CoA cba->cba_coa Acyl-CoA Synthetase cha This compound cba_coa->cha Glycine N-Acyltransferase glycine Glycine glycine->cha excretion Urinary Excretion cha->excretion

Caption: Metabolic pathway of this compound formation and excretion.

Role in Drug Metabolism and Toxicology
  • Biomarker of Exposure: this compound serves as a valuable biomarker for assessing exposure to certain chlorinated aromatic compounds.[1] Its detection in urine can indicate the metabolic processing of such xenobiotics.

  • Interaction with Cytochrome P450 Enzymes: As a metabolite, the formation and further potential metabolism of 4-CHA can be influenced by and interact with the cytochrome P450 (CYP) enzyme system.[1][5] This is a critical consideration in drug development, as co-administered drugs that induce or inhibit CYP enzymes could alter the metabolic profile of xenobiotics leading to the formation of 4-CHA.

  • Pharmacokinetic Studies: The study of 4-CHA's formation and excretion kinetics provides insights into the body's capacity for glycine conjugation, a significant Phase II metabolic pathway.[1] Understanding these kinetics is crucial for predicting the clearance and potential accumulation of drugs and other xenobiotics that undergo this metabolic route. In mammalian systems, a significant portion of an administered dose is excreted unchanged in urine within 24 hours due to its high water solubility.[1]

Analytical Methodologies

Accurate and sensitive quantification of this compound in biological matrices is essential for its application as a biomarker and in metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

HPLC-UV Protocol for Quantification in Biological Samples (Urine)

This protocol is a representative method adapted from procedures for similar hippuric acids and can be optimized for 4-CHA.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound analytical standard

  • Internal standard (e.g., another hippuric acid derivative not present in the sample)

  • Ethyl acetate (for extraction)

  • Sodium chloride

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine sample in a centrifuge tube, add an internal standard.

    • Acidify the sample by adding a small volume of 6N HCl.

    • Saturate the aqueous phase by adding sodium chloride.

    • Add 4 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.

    • Detection: UV detection at a wavelength determined by the UV spectrum of 4-CHA (a common wavelength for hippurates is around 230-254 nm).

    • Injection Volume: 10-20 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of 4-CHA in a blank matrix (e.g., synthetic urine) with the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Quantify the amount of 4-CHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized this compound.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the chlorophenyl ring, the methylene protons of the glycine moiety, and the amide proton. The splitting patterns and chemical shifts would be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the methylene carbon of the glycine backbone.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C.[6]

References

discovery and history of 4-Chlorohippuric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chlorohippuric Acid: From Discovery to Modern Applications

Introduction

This compound (4-CHA) is a chlorinated aromatic carboxylic acid, structurally defined as a 4-chlorobenzoyl group attached to the amino acid glycine. As an analogue of hippuric acid, a well-known endogenous metabolite, 4-CHA has carved a distinct niche in the scientific landscape. It serves not only as a crucial biomarker for assessing exposure to xenobiotic compounds but also as a valuable tool in pharmacological and toxicological research. Its high chemical stability and specific metabolic pathways make it an ideal substrate for studying critical enzyme systems like cytochrome P450.

This guide provides a comprehensive overview of this compound, tracing its historical roots from the discovery of its parent compound, hippuric acid, to the elucidation of its synthesis, metabolic pathways, and its evolution into a key analyte in environmental and drug development studies.

Part 1: Historical Context and Discovery

The story of this compound is intrinsically linked to its non-halogenated precursor, hippuric acid.

  • 1829: The pioneering German chemist Justus von Liebig first isolated hippuric acid from horse urine, giving it the name derived from the Greek words hippos (horse) and ouron (urine).[1][2][3]

  • Mid-20th Century: With the advancement of synthetic chemistry, researchers began exploring halogenated derivatives of various organic molecules to study their altered chemical and biological properties. The chlorinated variant, this compound, emerged during this period of investigation into halogenated benzoic acid derivatives.[1] Its synthesis was a logical extension of the methods developed for hippuric acid.

  • Modern Era: The primary significance of 4-CHA was later identified through metabolic studies. It was recognized as a key metabolite of certain xenobiotics, particularly chlorinated aromatic compounds. This discovery pivoted its relevance towards its use as a biomarker for environmental and occupational exposure.

Part 2: Synthesis and Chemical Properties

The synthesis of this compound is well-established, relying on principles of amide bond formation.

Primary Synthesis Route: The Schotten-Baumann Reaction

The most common and historically significant method for synthesizing 4-CHA is the Schotten-Baumann reaction.[1] This reaction involves the acylation of glycine with 4-chlorobenzoyl chloride under alkaline conditions. The base neutralizes the hydrochloric acid that is formed, driving the reaction to completion. Modern optimizations of this method can achieve yields exceeding 95%.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products glycine Glycine cha This compound glycine->cha Acylation benzoyl_chloride 4-Chlorobenzoyl Chloride benzoyl_chloride->cha base Aqueous Base (e.g., NaOH) salt NaCl G cluster_inputs Inputs cluster_process Mitochondrial Matrix (Liver/Kidney) xenobiotic Xenobiotic Precursor (e.g., Chlorinated Solvent) cba 4-Chlorobenzoic Acid xenobiotic->cba Metabolism (Phase I) glycine Glycine cha This compound glycine->cha cba_coa 4-Chlorobenzoyl-CoA cba->cba_coa Activation (ATP -> AMP) cba_coa->cha Conjugation enzyme1 Benzoyl-CoA Synthetase enzyme1->cba_coa enzyme2 Glycine N-acyltransferase (GLYAT) enzyme2->cha G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Isolate Analyte evaporation Evaporation (Dry Down) extraction->evaporation Concentrate reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Prepare for Injection hplc HPLC Separation reconstitution->hplc ms Tandem Mass Spectrometry (MS/MS Detection) hplc->ms Ionization data Data Acquisition & Quantification ms->data

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Chlorohippuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Chlorohippuric Acid Detection

This compound (4-CHA) is a halogenated derivative of hippuric acid, an endogenous metabolite. Its presence and concentration in biological matrices, particularly urine, are of increasing interest in several scientific domains. 4-CHA is recognized as a key biomarker for assessing human exposure to certain chlorinated aromatic compounds, such as 4-chlorotoluene, which are utilized in the manufacturing of pesticides, dyes, and pharmaceuticals.[1] The accurate quantification of 4-CHA is crucial for toxicological studies, occupational health monitoring, and in the development of drugs where understanding the metabolic fate of chlorinated precursors is essential.[1]

This comprehensive guide provides detailed application notes and validated protocols for the robust and reliable detection of this compound. We will delve into the technical nuances of various analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Chemical Profile of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₉H₈ClNO₃[2]
Molecular Weight 213.62 g/mol [2]
CAS Number 13450-77-6[3]
Appearance White to off-white crystalline powder-
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.-
Structure N-(4-chlorobenzoyl)glycine[3]

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique for this compound detection is contingent on the specific requirements of the study, such as sensitivity, selectivity, throughput, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for routine monitoring where high sensitivity is not the primary requirement. The chromophore in the 4-chlorobenzoyl group allows for direct UV detection.[4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering superior sensitivity and selectivity. It is the preferred method for detecting low concentrations of 4-CHA in complex biological matrices like urine and plasma.[6][7] The United States Centers for Disease Control and Prevention (CDC) has developed and validated a method (ERB-2537) utilizing LC-MS/MS for the quantification of chlorohippuric acid levels in occupational exposure scenarios.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 4-CHA, a derivatization step is necessary to increase volatility and thermal stability.[8][9]

Experimental Workflow: From Sample to Result

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing SampleCollection Urine Sample Collection SamplePretreatment Sample Pre-treatment (e.g., Centrifugation, pH adjustment) SampleCollection->SamplePretreatment Extraction Extraction (LLE or SPE) SamplePretreatment->Extraction Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Figure 1: General experimental workflow for this compound analysis.

Protocol 1: HPLC-UV Method for Quantification of this compound in Urine

This protocol is adapted from established methods for hippuric acid and its derivatives and provides a robust starting point for the analysis of 4-CHA.[10][11] Method validation is essential to ensure its suitability for a specific application.

Principle

This method involves the extraction of 4-CHA from a urine matrix followed by separation using reversed-phase HPLC and detection by UV absorbance. The quantification is based on an external standard calibration curve.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid, analytical grade

  • Sodium chloride, analytical grade

  • Ethyl acetate, HPLC grade

  • Hydrochloric acid (6N)

  • Syringe filters (0.45 µm, PTFE)

  • Urine collection containers

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Vortex mixer

Sample Preparation (Liquid-Liquid Extraction)
  • Collect a mid-stream urine sample in a clean container. Samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer-term storage.[12][13]

  • Thaw frozen samples at room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a 15-mL glass tube.

  • Add 80 µL of 6N HCl to acidify the sample (to approximately pH 2-3).

  • Add 0.3 g of NaCl and vortex to saturate the aqueous phase.

  • Add 4.0 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C or in a vacuum concentrator.

  • Reconstitute the dried residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions
  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 30:70 (v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 238 nm (This should be optimized by scanning the UV spectrum of a 4-CHA standard).

  • Run Time: Approximately 10 minutes (ensure elution of the analyte and any potential interferences).

Calibration and Quantification
  • Prepare a stock solution of 4-CHA (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of 4-CHA against the corresponding concentration.

  • Determine the concentration of 4-CHA in the prepared urine samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Illustrative)

The following table provides target validation parameters based on ICH guidelines.[12]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; Precision and accuracy within ±20%
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) Within-run: ≤ 15%; Between-run: ≤ 15%
Specificity No interfering peaks at the retention time of 4-CHA in blank matrix

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of this compound in Urine

This protocol is designed for trace-level quantification of 4-CHA, leveraging the high sensitivity and selectivity of tandem mass spectrometry.[14][15]

Principle

Following extraction from urine, 4-CHA is separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). An isotopically labeled internal standard is recommended for optimal accuracy and precision.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (or other suitable isotopically labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Urine collection containers

Instrumentation
  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • SPE manifold

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation (Solid Phase Extraction)
  • Follow steps 1-2 from the HPLC-UV sample preparation protocol.

  • Pipette 0.5 mL of urine into a clean tube.

  • Add the internal standard solution to each sample, calibrator, and quality control sample.

  • Acidify the sample with 10 µL of formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute 4-CHA with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an LC-MS vial.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions (Illustrative - require optimization):

    • 4-CHA: Precursor ion (m/z) 212.0 -> Product ion (m/z) 168.0

    • 4-CHA-d4 (IS): Precursor ion (m/z) 216.0 -> Product ion (m/z) 172.0

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using the same peak area ratios of the standards.

Method Validation Parameters (Illustrative)
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Precision and accuracy within ±20%
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) Within-run: ≤ 15%; Between-run: ≤ 15%
Matrix Effect Assessed and minimized; IS should compensate for variability
Stability Assessed for freeze-thaw, bench-top, and long-term storage

Protocol 3: GC-MS Method for this compound Analysis (with Derivatization)

This protocol outlines the analysis of 4-CHA by GC-MS, which requires a chemical derivatization step to make the analyte volatile.[9][16]

Principle

4-CHA is extracted from the urine matrix and then derivatized to a more volatile and thermally stable compound (e.g., a methyl or trimethylsilyl ester). The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

Derivatization Workflow

derivatization_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis ExtractedSample Extracted & Dried 4-CHA Residue AddReagent Add Derivatization Reagent (e.g., BSTFA, Methanolic HCl) ExtractedSample->AddReagent Incubation Incubation (Heat & Time) AddReagent->Incubation Injection Inject into GC-MS Incubation->Injection

Figure 2: General workflow for the derivatization of this compound for GC-MS analysis.

Derivatization Procedure (Example: Silylation)
  • Follow the sample preparation steps (Liquid-Liquid Extraction) from the HPLC-UV protocol to obtain the dried extract.

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions (Illustrative)
  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • MS Ionization: Electron Ionization (EI), 70 eV

  • MS Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) mode for target ions.

Data Interpretation

The identification of the derivatized 4-CHA is based on its retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using an internal standard and a calibration curve.

Scientific Integrity & Logic: A Self-Validating System

The trustworthiness of any analytical data hinges on the rigorous validation of the method. The protocols provided herein serve as a foundation, and their implementation must be accompanied by a comprehensive validation study tailored to the specific application, adhering to guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[6][12]

Key Validation Parameters
  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis of the calibration curve data should be performed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked matrix samples) and expressing the results as a percentage of recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical detection of this compound is a critical component of environmental monitoring, toxicology, and pharmaceutical development. The choice of methodology—HPLC-UV, LC-MS/MS, or GC-MS—should be guided by the specific analytical needs of the study. The protocols detailed in this guide provide a strong foundation for the development and implementation of robust and reliable analytical methods. Adherence to rigorous validation principles is paramount to ensure the scientific integrity and trustworthiness of the generated data.

References

Quantitative Analysis of 4-Chlorohippuric Acid in Biological Matrices using LC-MS/MS: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chlorohippuric acid (4-CHA) is a halogenated derivative of hippuric acid, an endogenous metabolite formed from the conjugation of benzoic acid and glycine. The presence and concentration of 4-CHA in biological fluids can be indicative of exposure to certain chlorinated aromatic compounds, making its accurate quantification crucial in toxicology, environmental health, and drug metabolism studies. This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a reliable analytical workflow.

The core of this method relies on the high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry, which minimizes interference from complex biological matrices.[1] Coupled with efficient chromatographic separation on a C18 reversed-phase column, this protocol ensures accurate and precise quantification of this compound. To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard, Hippuric acid-d5, is employed.

Scientific Principles

The quantification of this compound by LC-MS/MS is based on the principles of chromatographic separation followed by mass spectrometric detection.

  • Liquid Chromatography (LC): Reversed-phase chromatography is utilized to separate this compound from other endogenous components of the biological matrix. The choice of a C18 stationary phase provides effective retention for the relatively nonpolar aromatic ring of the analyte, while a gradient elution with an organic modifier (e.g., acetonitrile or methanol) allows for its timely elution and sharp peak shape. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the carboxylic acid group, which can improve peak shape and ionization efficiency.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. In negative ion mode, the carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion. This precursor ion is then isolated in the first quadrupole of the mass spectrometer and subjected to collision-induced dissociation (CID) in the collision cell. The resulting fragment ions (product ions) are then detected in the third quadrupole. This process of selecting a specific precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.[2]

Fragmentation of this compound and Internal Standard

The fragmentation of hippuric acid and its analogs in the gas phase typically involves the cleavage of the amide bond.[3][4] For this compound, the predicted fragmentation in negative ion mode involves the loss of the glycine portion, resulting in the formation of the 4-chlorobenzoate ion.

For the internal standard, Hippuric acid-d5, a similar fragmentation pattern is expected, with the deuterated benzoyl moiety being the resulting product ion. The mass difference between the analyte and the internal standard ensures that there is no cross-talk between the MRM transitions.

Materials and Reagents

  • This compound (CAS: 13450-77-6), analytical standard grade[2][5]

  • Hippuric acid-d5 (CAS: 53518-98-2), as internal standard (IS)[6]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma/urine (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for generating reliable calibration curves and quality control samples. Using a precise analytical balance and volumetric flasks is critical.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Hippuric Acid-d5 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hippuric acid-d5 and dissolve it in 1 mL of methanol.[6]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create a series of calibration standards and quality control (QC) samples. The concentration range should be selected based on the expected analyte concentrations in the samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Hippuric acid-d5 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from biological samples, which can interfere with the LC-MS/MS analysis by clogging the column and suppressing the ionization of the analyte.[7] Acetonitrile is a commonly used and efficient protein precipitating agent.

Workflow Diagram:

G cluster_prep Sample Preparation sample 100 µL Biological Sample (Plasma or Urine) add_is Add 20 µL of Internal Standard (1 µg/mL) sample->add_is add_acn Add 300 µL of cold Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 13,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for sample preparation.

Step-by-Step Protocol:

  • Pipette 100 µL of the biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL Hippuric acid-d5 internal standard working solution to each sample, calibrator, and QC, except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale: The chromatographic conditions are optimized to achieve a good peak shape and separation from potential interferences. A gradient elution allows for the efficient removal of more polar matrix components at the beginning of the run and the elution of the analyte of interest with a higher organic content. The mass spectrometer parameters are set to selectively detect and quantify this compound and its internal standard.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 700 L/hr
Cone Gas Flow 150 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound212.0155.00.12515
Hippuric Acid-d5 (IS)183.1109.10.12515

Note: The cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.[8][9]

MRM Fragmentation Diagram:

G cluster_analyte This compound cluster_is Hippuric Acid-d5 (IS) precursor_analyte Precursor Ion [M-H]⁻ m/z 212.0 product_analyte Product Ion [4-chlorobenzoate]⁻ m/z 155.0 precursor_analyte->product_analyte CID precursor_is Precursor Ion [M-H]⁻ m/z 183.1 product_is Product Ion [benzoyl-d5]⁻ m/z 109.1 precursor_is->product_is CID

Caption: Predicted MRM fragmentation for 4-CHA and its internal standard.

Data Analysis and Quantification
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of this compound in the unknown samples is calculated from the calibration curve using the measured peak area ratio.

  • Quality Control: The accuracy and precision of the method should be assessed by analyzing QC samples at low, medium, and high concentrations within the calibration range. The results should fall within the acceptance criteria defined by regulatory guidelines (e.g., ±15% of the nominal value, and ±20% for the lower limit of quantification).

Method Validation

For use in regulated bioanalysis, this method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed through the analysis of replicate QC samples on different days.

  • Calibration Curve: Linearity, range, and goodness of fit.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological matrices using LC-MS/MS. The combination of a robust sample preparation method, optimized chromatographic separation, and highly selective mass spectrometric detection ensures reliable and accurate results. The use of a stable isotope-labeled internal standard is crucial for compensating for any analytical variability. This method is well-suited for applications in toxicology, clinical research, and drug development where the precise measurement of this compound is required.

References

Application Note: Biomonitoring of Aromatic Solvent Exposure via Urinary Hippuric Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles and methodologies for quantifying xenobiotic exposure through the analysis of specific urinary biomarkers.

Introduction: The Principle of Biological Monitoring

Biological monitoring is a cornerstone of modern toxicology and occupational health, providing a direct measure of the body's uptake of xenobiotics. Unlike ambient air monitoring, which measures potential exposure, the analysis of biomarkers in biological matrices like urine or blood quantifies the actual internal dose an individual has absorbed. This internal dose is a more accurate predictor of potential health risks.

Many xenobiotics, particularly aromatic solvents, are metabolized by the body into more water-soluble compounds to facilitate excretion. A common metabolic route involves the conjugation of a xenobiotic-derived carboxylic acid with the amino acid glycine, forming a hippuric acid derivative. These derivatives are ideal biomarkers: they are specific to the parent compound, stable, and readily excreted in urine, allowing for non-invasive sample collection.

While a variety of hippuric acid analogues exist, such as 4-Chlorohippuric acid (the glycine conjugate of 4-chlorobenzoic acid)[1], this application note will focus on its close and extensively studied structural analogue, 4-Methylhippuric acid (4-MHA) . 4-MHA is the primary urinary metabolite of p-xylene , a widely used industrial solvent[2]. The principles and protocols detailed for 4-MHA serve as a validated framework that can be adapted for other hippuric acid biomarkers.

Part 1: The Scientific Basis — From p-Xylene Inhalation to 4-MHA Excretion

The Xenobiotic: Xylene

Xylene is an aromatic hydrocarbon existing as three isomers: ortho- (o-), meta- (m-), and para- (p-xylene)[3]. Technical grade xylene is a mixture of these isomers and is used extensively as a solvent in paints, inks, adhesives, and cleaning agents, as well as in the production of plastics and petrochemicals[4][5]. Human exposure occurs primarily through inhalation in occupational settings, but also from sources like gasoline vapors and tobacco smoke[4][6]. Acute exposure can cause irritation and neurotoxicity, including dizziness and headaches, while chronic exposure may lead to more severe neurological effects[5][7]. Regulatory bodies like OSHA and ACGIH have established permissible exposure limits (PELs) and Threshold Limit Values (TLVs) to protect worker health[3][8].

The Metabolic Pathway: A Two-Step Detoxification Process

The conversion of p-xylene into 4-Methylhippuric acid is a classic example of xenobiotic metabolism, designed to increase water solubility for renal clearance.

  • Phase I Oxidation: The process begins in the liver, where cytochrome P450 enzymes oxidize one of the methyl groups of p-xylene, first to an alcohol (p-methylbenzyl alcohol) and then to a carboxylic acid, p-toluic acid (4-methylbenzoic acid)[2].

  • Phase II Conjugation: The resulting p-toluic acid is then conjugated with glycine, an amino acid, to form N-(4-methylbenzoyl)glycine, more commonly known as 4-Methylhippuric acid[2][9].

This final metabolite is readily excreted in the urine. The concentration of urinary 4-MHA shows a strong correlation with the atmospheric levels of p-xylene, making it an excellent biomarker for exposure monitoring[10][11].

Metabolic Pathway of p-Xylene Xylene p-Xylene (Inhaled/Absorbed Xenobiotic) P450 Phase I Metabolism (Liver Cytochrome P450) Xylene->P450 Oxidation ToluicAcid p-Toluic Acid (4-Methylbenzoic Acid) P450->ToluicAcid Glycine Phase II Conjugation (Glycine Transferase) ToluicAcid->Glycine + Glycine MHA 4-Methylhippuric Acid (Urinary Biomarker) Glycine->MHA Excretion Renal Excretion MHA->Excretion

Caption: Metabolic conversion of p-xylene to its urinary biomarker, 4-Methylhippuric acid.

Part 2: Analytical Protocol — Quantification of Methylhippuric Acids in Urine

The robust and widely accepted method for the simultaneous quantification of hippuric and methylhippuric acids in urine is High-Performance Liquid Chromatography (HPLC) with UV detection, as detailed in NIOSH Method 8301[12]. This method is reliable, cost-effective, and provides excellent separation and sensitivity for routine biomonitoring.

Causality Behind Experimental Choices
  • Sample Timing: Urine is collected at the end of a work shift to capture the exposure from that day. The half-life of methylhippuric acid is relatively short (around 1.5-2 hours), so end-of-shift samples best reflect recent exposure[13].

  • Acidification: The urine sample is acidified with HCl. Hippuric acids are weak acids; lowering the pH below their pKa ensures they are in their protonated, less polar form, which significantly improves their extraction efficiency from the aqueous urine matrix into an organic solvent like ethyl acetate.

  • Salting-Out Effect: Sodium chloride is added to the sample. This increases the ionic strength of the aqueous phase, further reducing the solubility of the organic analytes and driving them into the ethyl acetate layer, thereby enhancing recovery.

  • Liquid-Liquid Extraction: Ethyl acetate is used as the extraction solvent due to its optimal polarity for extracting the hippuric acids and its immiscibility with water.

  • Chromatography: Reversed-phase HPLC is used. A non-polar stationary phase (C18) separates the analytes based on their hydrophobicity. A polar mobile phase (acetonitrile/water with acetic acid) elutes the compounds. Acetic acid in the mobile phase helps maintain the analytes in their protonated form for consistent retention times and sharp peak shapes.

  • Creatinine Correction: Urinary concentration can vary greatly depending on an individual's hydration status. To normalize for this, the biomarker concentration is typically reported relative to the urinary creatinine concentration (e.g., in g/g creatinine)[12][14].

Detailed Experimental Protocol (Adapted from NIOSH 8301)

This protocol describes the quantification of 2-MHA, 3-MHA, and 4-MHA. Note that under typical reversed-phase HPLC conditions, the 3-MHA and 4-MHA isomers may co-elute[12].

1. Reagents and Materials:

  • HPLC-grade Ethyl Acetate, Acetonitrile, and Water

  • Glacial Acetic Acid

  • Hydrochloric Acid (6N)

  • Sodium Chloride (Reagent Grade)

  • Analytical standards: 2-Methylhippuric acid, 3-Methylhippuric acid, 4-Methylhippuric acid

  • Urine collection bottles (polyethylene, 250 mL) with thymol preservative

  • Borosilicate glass tubes (15 mL) with caps

  • HPLC system with a C18 column and UV detector (set to 207 or 254 nm)

2. Sample Collection and Storage:

  • Collect a spot urine sample (50-100 mL) at the end of the second consecutive day of potential exposure.

  • Store samples at 4°C and ship to the laboratory within 48 hours. For long-term storage, freeze at -20°C[13].

3. Sample Preparation:

  • Thaw urine samples completely and mix well.

  • Perform a creatinine determination on a separate aliquot of urine.

  • Pipette 1.0 mL of urine into a 15-mL glass tube.

  • Add 80 µL of 6N HCl and mix.

  • Add 0.3 grams of NaCl.

  • Add 4.0 mL of ethyl acetate. Cap the tube and mix by rotation for 2 minutes.

  • Centrifuge at ~1000 x g for 5 minutes to separate the layers.

  • Carefully transfer 200 µL of the upper organic layer to a clean HPLC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~30°C.

  • Reconstitute the residue in 200 µL of HPLC-grade water or initial mobile phase.

4. HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: 16% Acetonitrile, 84% Water, 0.1% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 207 nm

  • Run Time: ~15 minutes

5. Calibration:

  • Prepare a series of working standards (e.g., 10 to 1000 µg/mL) by spiking synthetic or pooled control urine with known amounts of MHA standards.

  • Process these standards in the same manner as the unknown samples (steps 3.3 - 3.9).

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Collect 1. Urine Collection (End of Shift) Aliquot 2. Aliquot 1 mL Urine Collect->Aliquot Acidify 3. Acidify (HCl) + Add Salt (NaCl) Aliquot->Acidify Extract 4. Add Ethyl Acetate & Vortex Acidify->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Evaporate 6. Evaporate Organic Layer Centrifuge->Evaporate Reconstitute 7. Reconstitute in Water Evaporate->Reconstitute Inject 8. Inject into HPLC-UV Reconstitute->Inject Quantify 9. Quantify vs. Calibration Curve Inject->Quantify Normalize 10. Normalize to Creatinine Quantify->Normalize Report 11. Report Result (g/g Creatinine) Normalize->Report

Caption: Step-by-step workflow for the extraction and analysis of methylhippuric acids from urine.

Part 3: Data Interpretation

Interpreting the results requires comparing the individual's biomarker levels to established reference values and biological exposure indices (BEIs). BEIs are guidance values developed by organizations like the ACGIH that correspond to the exposure levels at the TLV.

AnalytePopulationTypical Value (g/g creatinine)Source
Methylhippuric Acids Unexposed IndividualsNot typically found[12]
Methylhippuric Acids Occupationally ExposedBEI: 1.5 [12][14]
Hippuric Acid Unexposed Individuals~1.0 (dietary sources)[12]
Hippuric Acid Toluene-ExposedBEI: 1.6 [14]

A result exceeding the BEI of 1.5 g/g creatinine for total methylhippuric acids indicates that exposure is likely not well-controlled and that a review of workplace practices and personal protective equipment is necessary[13].

Potential Interferences:

  • Co-exposure: Toluene exposure will produce hippuric acid, while styrene can also produce metabolites that may interfere with older, less specific colorimetric methods[15]. The HPLC method described here can distinguish between hippuric and methylhippuric acids.

  • Medication: Therapeutic doses of aspirin can interfere with the glycine conjugation pathway and may reduce the excretion of methylhippuric acid by up to 50%[13].

  • Alcohol: Consumption of alcohol during xylene exposure can inhibit its metabolism, potentially leading to lower-than-expected MHA levels relative to the true exposure[13].

Conclusion

The quantification of urinary 4-Methylhippuric acid is a scientifically robust and validated method for assessing occupational and environmental exposure to p-xylene. The metabolic pathway is well-defined, and reliable analytical protocols like NIOSH Method 8301 provide the necessary precision and accuracy for effective biological monitoring. By understanding the scientific principles behind the methodology—from metabolism to sample preparation and data interpretation—researchers and occupational health professionals can confidently assess xenobiotic exposure and implement measures to protect human health. The foundational principles outlined here for 4-MHA provide a strong blueprint for the development and validation of protocols for other hippuric acid analogues, such as this compound, as they become relevant in toxicological studies.

References

experimental design for studying 4-Chlorohippuric acid metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Metabolic Investigation of 4-Chlorohippuric Acid

Authored by: A Senior Application Scientist

Introduction: The Metabolic Nuances of this compound

This compound (4-CHA) is the glycine conjugate of 4-chlorobenzoic acid (4-CBA).[1] While often considered an end-product of xenobiotic metabolism, its journey within a biological system is more complex. 4-CHA itself can be a substrate for further metabolic transformation, notably by Cytochrome P450 (CYP) enzymes.[1][2][3] Understanding this dual nature—being both a metabolite and a substrate for further metabolism—is critical in drug development and toxicology. A compound's metabolic profile profoundly influences its pharmacokinetic properties, including clearance, bioavailability, and potential for drug-drug interactions (DDI).[4][5]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to elucidate the metabolic fate of this compound. We will detail a multi-tiered approach, beginning with high-throughput in vitro screening to establish metabolic stability and identify key metabolic pathways, followed by a robust in vivo study design to confirm these findings in a whole-organism context. The protocols herein are designed to be self-validating, incorporating appropriate controls and leveraging the gold-standard bioanalytical technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.[6][7]

Guiding Principle: A Phased Approach to Metabolic Profiling

A successful metabolic investigation follows a logical progression from simple, isolated systems to more complex, integrated models. This strategy allows for a systematic and cost-effective evaluation, where findings from earlier stages inform the design of subsequent, more resource-intensive experiments.

Our experimental design is built on this principle, moving from subcellular fractions to cellular models, and finally to a preclinical in vivo model.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Analysis & Interpretation Microsomes Liver Microsomes (Phase I Stability) Hepatocytes Primary Hepatocytes (Phase I & II Stability, MetID) Microsomes->Hepatocytes Informs on CYP role InVivo Preclinical Animal Study (Rat PK & Excretion) Hepatocytes->InVivo Guides dose & sampling Bioanalysis LC-MS/MS Quantification (Parent & Metabolites) InVivo->Bioanalysis Generates samples Data Data Interpretation (PK Parameters, Clearance Pathways) Bioanalysis->Data

Caption: Overall experimental workflow for 4-CHA metabolism studies.

Part 1: In Vitro Metabolic Profiling

In vitro assays are indispensable for the early assessment of a compound's metabolic properties and are required by regulatory agencies to support an investigational new drug application.[4] We will employ two primary systems: liver microsomes and primary hepatocytes.

Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8] A microsomal stability assay is a rapid and cost-effective method to determine a compound's susceptibility to CYP-mediated metabolism and to calculate its in vitro intrinsic clearance.[9][10] This assay will specifically probe the potential for 4-CHA to be further metabolized via oxidative pathways.[2][3]

Protocol 1: Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]

    • Prepare a 10 mM stock solution of 4-CHA in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final solvent concentration in the incubation should be ≤1%.[10]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

    • Thaw pooled liver microsomes (human, rat, mouse) on ice immediately before use.[10]

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the phosphate buffer, 4-CHA (final concentration 1 µM), and microsomal solution (final protein concentration 0.5 mg/mL) at 37°C for 10 minutes.[8]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10] For "minus cofactor" controls, add an equal volume of buffer.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS).[8][9]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.[9]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples via a validated LC-MS/MS method to determine the remaining concentration of 4-CHA at each time point.

Metabolism in Primary Hepatocytes

Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors necessary for Phase II reactions (e.g., conjugation) and do not account for cellular uptake and efflux.[12] Primary hepatocytes are considered the "gold standard" in vitro model because they are intact cells containing the complete suite of metabolic machinery.[13][14] In the context of 4-CHA, hepatocytes are crucial for two reasons:

  • They can model the formation of 4-CHA from its precursor, 4-chlorobenzoic acid, via glycine conjugation.[1][15]

  • They can simultaneously model the subsequent Phase I metabolism of the newly formed 4-CHA, providing a more holistic view of its disposition.[13]

Protocol 2: Hepatocyte Stability Assay (Suspension Method)
  • Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol and determine cell viability and concentration.[16]

    • Dilute the hepatocyte suspension to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[16]

    • Prepare a working solution of 4-CHA in the incubation medium. The final DMSO concentration should not exceed 0.1%.[16]

  • Incubation Procedure:

    • In a non-coated plate, combine the hepatocyte suspension and the 4-CHA working solution (final test article concentration 1 µM).

    • Incubate the plate at 37°C in a humidified incubator, preferably on an orbital shaker to keep cells in suspension.[16]

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[12]

  • Sample Processing and Analysis:

    • Process samples as described in the microsomal stability protocol (centrifugation to remove cell debris and protein).

    • Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the appearance of potential metabolites.

Data Analysis and Interpretation (In Vitro)

From the concentration-time data, several key parameters are calculated:

  • Half-life (t½): Determined from the slope (k) of the natural log of the percent remaining parent compound versus time plot (t½ = 0.693 / k).[17]

  • Intrinsic Clearance (Clint): The rate of metabolism in an in vitro system, normalized to the amount of protein or number of cells.[17]

Table 1: Representative In Vitro Metabolic Stability Data for 4-CHA

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman HepatocytesRat Hepatocytes
Half-life (t½, min) 125459835
Clint (µL/min/mg protein) 5.515.4--
Clint (µL/min/10⁶ cells) --7.119.8

Note: Data are hypothetical and for illustrative purposes only.

These data allow for cross-species comparisons and help in selecting the most appropriate preclinical species for in vivo studies.[5] In this example, the rat shows a faster metabolism than the human, a common observation that must be considered when extrapolating data.

Part 2: In Vivo Pharmacokinetic and Excretion Study

Rationale: While in vitro studies provide crucial initial data, in vivo experiments are necessary to understand how a compound behaves in a complete biological system, integrating absorption, distribution, metabolism, and excretion (ADME).[18] An in vivo study in a relevant preclinical species (e.g., rat, based on in vitro data) will determine the pharmacokinetic profile of 4-CHA and identify the major routes and products of its elimination.[19]

Protocol 3: Rat Pharmacokinetic & Excretion Balance Study
  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), a common strain for pharmacokinetic studies.[20]

    • Acclimate animals and house them in metabolism cages that allow for the separate collection of urine and feces.[18]

  • Dosing and Sample Collection:

    • Administer 4-CHA via intravenous (IV) and oral (PO) routes in separate groups to assess both clearance and oral bioavailability. A typical dose might be 1-5 mg/kg.

    • Blood Sampling: Collect serial blood samples (e.g., 100-200 µL) from the tail or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[18] Process blood to plasma and store at -80°C.

    • Excreta Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).[20] Record the volume/weight of each sample and store frozen.

  • Sample Processing:

    • Plasma: Perform protein precipitation by adding 3-4 volumes of acetonitrile containing an internal standard. Centrifuge and collect the supernatant for analysis.

    • Urine: Dilute samples with an appropriate buffer or mobile phase, add internal standard, and centrifuge before analysis.

    • Feces: Homogenize fecal samples in water or buffer, then perform a liquid-liquid or solid-phase extraction to isolate 4-CHA and its metabolites.

  • Bioanalysis and Data Interpretation:

    • Quantify 4-CHA and any identified metabolites in all matrices using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).

    • Determine the percentage of the administered dose recovered in urine and feces to identify the primary route of excretion.

Part 3: Bioanalytical Methodology: LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in complex biological matrices.[6] Its superior sensitivity and specificity allow for the detection of low-concentration analytes and unambiguous differentiation from endogenous components.[21][22]

Protocol 4: General LC-MS/MS Method for 4-CHA
  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute 4-CHA and potential metabolites.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), likely in negative mode, as 4-CHA possesses a carboxylic acid group.

    • Detection: Multiple Reaction Monitoring (MRM). The transition from the parent ion (precursor) to a specific product ion is monitored for both the analyte and the internal standard.

      • Hypothetical MRM Transition for 4-CHA (C₉H₈ClNO₃, MW 213.62): m/z 212.0 → m/z 168.0 (loss of CO₂ + H₂O from the glycine moiety).

Table 2: Example LC-MS/MS Method Parameters

ParameterSetting
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACN
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 212.0
Product Ion (Q3) m/z 168.0
Internal Standard Isotope-labeled 4-CHA or a structural analog

Hypothesized Metabolic Pathway of this compound

Based on its structure and available literature, the metabolic pathways for 4-CHA involve both its formation via Phase II conjugation and its subsequent Phase I oxidation.

G CBA 4-Chlorobenzoic Acid (Precursor) CHA This compound (Parent Compound) CBA->CHA Glycine Conjugation (Phase II) Glycine Glycine Glycine->CHA Metabolite1 Oxidative Metabolite (e.g., Hydroxylation) CHA->Metabolite1 CYP450 Oxidation (Phase I) Metabolite2 Sulfoxide Metabolite CHA->Metabolite2 CYP450 Oxidation (Phase I) Excretion Urinary Excretion CHA->Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Hypothesized metabolic pathways of this compound.

This diagram illustrates that 4-chlorobenzoic acid is conjugated with glycine to form 4-CHA in a Phase II reaction.[15][23] Subsequently, 4-CHA can undergo Phase I oxidation by enzymes like CYPs to form various metabolites, such as hydroxylated or sulfoxide species, before being excreted.[2][3][24]

Conclusion

The experimental design detailed in this application note provides a comprehensive and scientifically rigorous framework for elucidating the metabolic fate of this compound. By systematically progressing from high-throughput in vitro assays to a definitive in vivo study, researchers can build a complete metabolic profile. This approach, grounded in the use of gold-standard models like primary hepatocytes and state-of-the-art LC-MS/MS bioanalysis, ensures the generation of high-quality, reliable data. Such data are fundamental for making informed decisions in drug discovery and development, assessing toxicological risk, and meeting regulatory expectations.

References

Application Notes and Protocols for In Vitro Assays Involving 4-Chlorohippuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving 4-Chlorohippuric acid (4-CHA). This compound, a stable analogue of hippuric acid and a known metabolite, serves as a valuable tool in toxicological assessments and drug metabolism studies.[1][2] Its primary utility lies in its role as a substrate for cytochrome P450 (CYP) enzymes, making it an excellent candidate for investigating CYP activity and inhibition.[1][2] This guide will delve into the biochemical rationale for utilizing 4-CHA in in vitro settings, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. The protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Scientific Rationale for Utilizing this compound in Vitro

This compound (4-CHA), with the chemical formula C₉H₈ClNO₃, is an aromatic compound structurally characterized by a chlorobenzoyl group attached to the amino acid glycine.[1] Its high chemical stability makes it a useful substrate for kinetic studies.[2] In biological systems, 4-CHA is primarily known as a metabolite involved in detoxification processes.[1] It is formed through the conjugation of 4-chlorobenzoic acid with glycine, a reaction catalyzed by mitochondrial enzymes in the liver and kidneys.[1]

The significance of 4-CHA in in vitro research stems from its interaction with cytochrome P450 (CYP) enzymes.[1][2] CYPs are a superfamily of enzymes essential for the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[1] The ability of 4-CHA to act as a substrate for these enzymes allows researchers to probe CYP activity, investigate drug-drug interactions, and assess the impact of various factors on drug metabolism.[1] Furthermore, its presence in biological samples can serve as a biomarker for exposure to certain chlorinated compounds.[1]

This guide will focus on two primary in vitro applications of 4-CHA:

  • Cytochrome P450 Inhibition Assay: To determine the potential of a test compound to inhibit the metabolism of 4-CHA by CYP enzymes.

  • Cellular Viability Assay: To assess the cytotoxic effects of 4-CHA on a given cell line.

In Vitro Assay Principles and Workflows

Cytochrome P450 Inhibition Assay

The central principle of this assay is to measure the metabolic conversion of a fluorescent probe substrate by a specific CYP isozyme in the presence and absence of a test compound, such as this compound. A reduction in the formation of the fluorescent metabolite indicates inhibition of the CYP enzyme.

Below is a generalized workflow for a CYP inhibition assay.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Recombinant CYP Enzymes E Incubate CYP Enzyme, Buffer, and 4-CHA/Vehicle A->E B Prepare Fluorescent Probe Substrate F Initiate Reaction with Probe Substrate & NADPH B->F C Prepare 4-CHA (Test Inhibitor) C->E D Prepare NADPH Regenerating System D->F E->F Pre-incubation G Incubate at 37°C F->G H Stop Reaction G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

The workflow for a typical MTT assay is depicted below.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_procedure Assay Procedure & Readout A Culture Cells to Logarithmic Growth Phase B Trypsinize and Count Cells A->B C Seed Cells in a 96-well Plate B->C D Incubate for 24h for Cell Adherence C->D F Treat Cells with 4-CHA or Vehicle Control D->F E Prepare Serial Dilutions of 4-CHA E->F G Incubate for a Defined Period (e.g., 24, 48, 72h) F->G H Add MTT Reagent to Each Well G->H I Incubate for 2-4h H->I J Add Solubilization Solution (e.g., DMSO) I->J K Measure Absorbance at ~570 nm J->K

Caption: Workflow for a Cell Viability (MTT) Assay.

Detailed Protocols

Protocol: Cytochrome P450 Inhibition Assay Using a Fluorescent Probe

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP isozyme.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • Fluorescent probe substrate specific for the CYP isozyme

  • This compound (CAS: 13450-77-6)[2][3]

  • Positive control inhibitor (known inhibitor for the specific CYP isozyme)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the fluorescent probe substrate and positive control inhibitor at the desired concentrations in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, recombinant CYP enzyme, and either this compound, the positive control inhibitor, or vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for the optimized reaction time.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the formed metabolite using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundCYP IsozymeIC50 (µM)
This compoundCYP3A4[Insert Value]
This compoundCYP2D6[Insert Value]
This compoundCYP2C9[Insert Value]
Positive Control[Isozyme][Insert Value]
Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic potential of this compound on a selected cell line.

Materials:

  • Human cell line (e.g., HepG2, MCF-7, HCT116)[4]

  • Complete cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells in a 96-well plate at an optimized density and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation:

Cell LineTreatment DurationIC50 (µM)
HepG224 hours[Insert Value]
HepG248 hours[Insert Value]
HepG272 hours[Insert Value]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the data generated from these protocols, the following quality control measures are essential:

  • Positive and Negative Controls: Always include appropriate positive and negative controls in each assay. For the CYP inhibition assay, a known inhibitor serves as the positive control. For the MTT assay, untreated cells serve as the negative control for viability.

  • Reagent Validation: Ensure the purity and activity of all reagents, especially the recombinant CYP enzymes and the this compound itself.

  • Assay Optimization: Optimize key assay parameters such as incubation times, cell seeding density, and substrate concentrations for each specific experimental setup.

  • Replication: Perform all experiments with technical and biological replicates to ensure the reproducibility of the results.

Conclusion

This compound is a versatile tool for in vitro studies, particularly in the fields of drug metabolism and toxicology. The protocols detailed in this guide provide a robust framework for investigating the effects of 4-CHA on CYP enzyme activity and cell viability. By adhering to the principles of scientific integrity and implementing rigorous quality control measures, researchers can generate reliable and meaningful data to advance their understanding of this important metabolite.

References

Application Notes & Protocols for the Use of Animal Models in 4-Chlorohippuric Acid Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, toxicologists, and drug development professionals on the strategic selection and application of animal models for studies involving 4-Chlorohippuric acid (4-CHA). 4-CHA is a key metabolite of certain chlorinated xenobiotics and a valuable tool for studying cytochrome P450 (CYP) enzyme activity. This guide moves beyond standard templates to deliver field-proven insights into model selection, detailed experimental protocols for toxicology and pharmacokinetics, and critical application notes for robust and reproducible data generation.

Introduction: The Context of this compound

This compound (4-CHA), or N-(4-chlorobenzoyl)glycine, is an analogue of hippuric acid.[1] It is not typically an administered therapeutic agent but is of significant interest for two primary reasons:

  • A Metabolite and Biomarker: 4-CHA is a metabolic byproduct formed following exposure to certain chlorinated aromatic compounds. Its formation involves Phase I metabolism by cytochrome P450 enzymes followed by Phase II glycine conjugation.[2] This makes its quantification in biological matrices, particularly urine, a valuable biomarker for assessing exposure to industrial or environmental chemicals.[2]

  • A Research Tool: Due to its high chemical stability and its role as a substrate for CYP enzymes, 4-CHA is a useful compound for in vitro and in vivo studies aimed at characterizing drug metabolism pathways and potential drug-drug interactions.[3]

The translation of in vitro findings and the assessment of its role as a biomarker necessitate well-designed in vivo studies. Animal models are indispensable for understanding the pharmacokinetics (PK), toxicological profile, and biomarker kinetics of 4-CHA in a complex biological system. This guide provides the foundational knowledge and detailed protocols to conduct such studies effectively.

PART 1: Strategic Selection of Animal Models

The validity of extrapolating animal data to humans is critically dependent on the selection of a relevant species.[4] For a metabolite like 4-CHA, the choice of model is not arbitrary but must be a scientifically-driven decision based on metabolic similarities and the specific research question.

Core Metabolic Considerations

The biotransformation of chlorinated precursors to 4-CHA involves two key enzymatic steps. The ideal animal model should recapitulate the human profile for these pathways as closely as possible.

  • Cytochrome P450 (CYP) Metabolism: The initial oxidation of parent compounds is mediated by CYP enzymes. There are significant species differences in the expression, activity, and substrate specificity of CYP isoforms.[5][6] For instance, the specific CYP enzymes responsible for metabolizing a particular chlorinated aromatic in humans may have orthologs in rats or mice with different efficiencies or substrate preferences.[4] Therefore, preliminary in vitro studies using liver microsomes from different species (including human) are highly recommended to identify the species with the most comparable metabolic profile for the parent compound of interest.

  • Glycine Conjugation: The final step is the conjugation of the carboxylic acid intermediate with glycine, a process crucial for detoxification and excretion.[7][8] This pathway occurs in the liver and kidneys.[9] While glycine conjugation is a conserved pathway across many species, the rate and capacity can vary.[10] For example, studies on benzoic acid (the non-chlorinated parent of hippuric acid) show that rats possess a robust capacity for glycine conjugation.[10][11]

Aligning the Model with the Research Objective

The optimal animal model is also dictated by the study's primary goal:

  • Pharmacokinetic (PK) Studies: Rodents, particularly rats, are widely used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[12][13] Surgical modifications, such as jugular vein cannulation for serial blood sampling, are routine in rats.[14]

  • Toxicology Studies: Regulatory guidelines for safety assessment typically require testing in two species: a rodent (usually rat or mouse) and a non-rodent (e.g., dog or non-human primate).[15] Rodents are excellent for identifying potential hazards and establishing dose ranges.[16]

  • Biomarker Validation: To validate 4-CHA as a biomarker for a parent compound, the chosen animal model must metabolize that parent compound into 4-CHA in a dose-dependent manner. This often favors models where the parent compound's metabolism has been previously characterized.

Diagram 1: Workflow for Animal Model Selection

This diagram outlines the logical process for selecting an appropriate animal model for 4-CHA research.

ModelSelection cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Decision & Validation A Define Research Objective (PK, Toxicology, Biomarker) B Literature Review: Metabolism of 4-CHA & Precursors A->B C In Vitro Metabolic Screening (Liver Microsomes: Human, Rat, Mouse, etc.) B->C D Analyze Comparative Metabolism Data (CYP Profile, Glycine Conjugation Rate) C->D E Select Candidate Species (e.g., Rat for PK, Mouse for initial Tox) D->E F Consider Practical Factors (Cost, Handling, Regulations) E->F G Final Model Selection F->G

Caption: A decision-making workflow for selecting the optimal animal model.

Table 1: Comparative Analysis of Common Laboratory Animal Models
SpeciesKey AdvantagesKey DisadvantagesBest Suited For
Mouse - Small size, low cost, short breeding cycle[17]- Availability of numerous transgenic strains- Well-established protocols[18]- High metabolic rate can lead to rapid clearance- Small blood volume limits serial sampling- Initial toxicity screening- Carcinogenicity studies- Studies requiring genetically modified models
Rat - Larger size allows for serial blood sampling[14]- Extensive historical toxicology data[16]- Metabolism often more predictive of humans than mice- More expensive than mice- Some strains are prone to spontaneous tumors- Pharmacokinetic (PK) and ADME studies[12]- Acute and sub-chronic toxicity studies- Biomarker validation studies
Guinea Pig - Unique metabolic profiles (e.g., low carboxylesterase activity, similar to humans for some compounds)[19]- Less common in toxicology, less historical data- More sensitive to certain antibiotics- Investigating specific metabolic pathways where rodents differ significantly from humans
Rabbit - Larger size is good for blood collection- Often used in dermal and ocular toxicity studies- Different CYP450 profile from humans- Sensitive to handling stress- Dermal absorption studies (if relevant for parent compound)- Teratology studies

PART 2: Core Methodologies & Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and detailed steps to ensure data integrity. These are based on established international guidelines.[3][20]

Protocol 1: Acute Oral Toxicity Assessment (Based on OECD Guideline 425)

This protocol uses the Up-and-Down Procedure (UDP) to estimate the LD₅₀ (the dose lethal to 50% of the animals) and identify signs of acute toxicity. It is designed to minimize animal use.[1]

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • Test substance: this compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar), nulliparous and non-pregnant.[21]

  • Oral gavage needles

  • Calibrated scales

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a stable formulation of 4-CHA in the chosen vehicle. The concentration should allow for an administration volume of no more than 2 mL/100g body weight for aqueous solutions.[3]

  • Fasting: Fast animals overnight (food, not water) prior to dosing.[22]

  • Initial Dosing (Main Test):

    • Dose a single animal at a starting dose (e.g., 175 mg/kg, a default intermediate dose).

    • Observe the animal closely for the first 30 minutes, hourly for 4 hours, and then daily for 14 days.[1]

  • Sequential Dosing Logic:

    • If the animal survives: Dose the next animal at a higher dose (dose progression factor is typically 3.2).[1]

    • If the animal dies: Dose the next animal at a lower dose.

  • Stopping Criteria: The test is stopped when one of the following is met:

    • Three consecutive animals survive at the upper dose boundary.

    • Five reversals in outcome have occurred (e.g., Survive -> Die -> Survive -> Die -> Survive).

    • A total of 5 animals have been tested following the first reversal.

  • Observations: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (tremors, convulsions, lethargy).[22] Record body weight just before dosing and on days 7 and 14.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD₅₀ estimate and confidence intervals based on the sequence of outcomes.

Protocol 2: Pharmacokinetic (PK) Profiling in Rodents

This protocol outlines a standard approach for determining key PK parameters following intravenous (IV) and oral (PO) administration.[18][23]

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of 4-CHA in rats.

Materials:

  • 4-CHA, analytical grade

  • Formulation vehicles (e.g., saline for IV, PEG400/water for PO)

  • Animals: Male Sprague-Dawley rats with jugular vein catheters (for IV dosing and serial sampling).

  • Metabolic cages for urine and feces collection.[14]

  • Blood collection tubes (e.g., with K₂-EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare sterile, non-hemolytic formulations. A typical IV dose might be 1-2 mg/kg and a PO dose 5-10 mg/kg.

  • Animal Dosing:

    • IV Group (n=3-4 rats): Administer a single bolus dose via the tail vein or catheter.

    • PO Group (n=3-4 rats): Administer a single dose via oral gavage.

  • Sample Collection:

    • Blood: Collect sparse samples (e.g., ~100 µL) from each rat at predetermined time points.

      • IV time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[18]

      • PO time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.[18]

    • Urine/Feces: House animals in metabolic cages and collect urine and feces at intervals (e.g., 0-8h, 8-24h).

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma, urine, and homogenized feces at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for quantifying 4-CHA in plasma and urine.

    • Extract 4-CHA from the biological matrix (e.g., via protein precipitation or solid-phase extraction).

    • Analyze samples against a standard curve.

  • Pharmacokinetic Analysis:

    • Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[14]

    • Key parameters include: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram 2: Experimental Workflow for a Rodent PK Study

PK_Workflow A Acclimatization & Fasting (n=6-8 rats) B Group 1: IV Dosing (1-2 mg/kg) A->B C Group 2: PO Dosing (5-10 mg/kg) A->C D Serial Blood Sampling (Catheter/Tail Vein) B->D E Urine/Feces Collection (Metabolic Cages) B->E C->D C->E F Sample Processing (Plasma Separation) D->F E->F G LC-MS/MS Bioanalysis F->G H PK Data Analysis (WinNonlin) G->H I Report Generation: AUC, t½, CL, F% H->I

Caption: A streamlined workflow for conducting a typical rodent PK study.

PART 3: Application Notes & Field-Proven Insights

Formulation and Administration

The physicochemical properties of 4-CHA (an organic acid) can present formulation challenges.

  • Solubility: 4-CHA has limited water solubility. For IV administration, it may be necessary to use co-solvents (e.g., PEG, DMSO) or adjust the pH to form a salt. Always conduct a preliminary vehicle toxicity study to ensure the vehicle itself does not cause adverse effects.

  • Route of Administration: The choice of administration route should mimic the expected route of human exposure to the parent compound.[15] For biomarker studies, this could be oral, dermal, or inhalation. Each route requires specific techniques and may alter the resulting PK profile.

Data Interpretation
  • Interpreting PK Parameters: A high clearance value suggests rapid elimination by the liver and/or kidneys. A large volume of distribution indicates the compound distributes extensively into tissues rather than remaining in the bloodstream. Low oral bioavailability (<30%) may suggest poor absorption from the gut or extensive first-pass metabolism in the liver.

  • Metabolite Identification: When studying 4-CHA as a biomarker, it is crucial to also measure the parent compound and any other major metabolites. This provides a complete picture of the metabolic fate and helps build a robust quantitative model linking exposure to the biomarker level.

Diagram 3: Simplified Metabolic Pathway of 4-CHA Precursors

MetabolicPathway Parent Chlorinated Aromatic Precursor (e.g., Chlorotoluene) Intermediate 4-Chlorobenzoic Acid Parent->Intermediate Phase I: CYP450 Oxidation Metabolite This compound Intermediate->Metabolite Phase II: Glycine Conjugation (GLYAT) Excretion Urinary Excretion Metabolite->Excretion

Caption: The two-step metabolic activation and conjugation pathway.

Table 2: Example Pharmacokinetic Parameters for 4-CHA in Rats (Hypothetical Data)

This table illustrates how PK data would be summarized.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Unit
Cₘₐₓ 1250850ng/mL
Tₘₐₓ 0.08 (5 min)1.0h
AUC₀₋ᵢₙf 18757500h*ng/mL
2.52.8h
CL 8.9-mL/min/kg
Vdₛₛ 1.9-L/kg
F% -40%
Ethical Considerations: The 3Rs

All animal research must adhere to strict ethical guidelines. The principles of the 3Rs (Replacement, Reduction, Refinement) should be integrated into the study design.[19]

  • Replacement: Use in vitro methods (e.g., liver microsomes) whenever possible to answer specific questions before moving to in vivo studies.

  • Reduction: Use efficient study designs like the OECD 425 protocol, which minimizes the number of animals required to achieve a statistically valid endpoint.[1] Employ serial sampling in rats to get a full PK profile from a single animal rather than using separate animals for each time point.[14]

  • Refinement: Use trained personnel for procedures like oral gavage and blood collection to minimize animal stress. Use appropriate analgesia for any surgical procedures and define humane endpoints to prevent unnecessary suffering.[24]

References

Quantification of 4-Chlorohippuric Acid in Human Urine for Environmental and Occupational Exposure Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Abstract

This document provides a comprehensive guide to the application of 4-Chlorohippuric acid as a biomarker for environmental and occupational exposure to specific chlorinated aromatic compounds. This compound is a metabolite formed through the conjugation of 4-chlorobenzoic acid with glycine, a pathway that indicates exposure to certain industrial chemicals and environmental pollutants[1]. This guide details the underlying scientific principles, a complete protocol for sample collection, preparation, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidelines for data interpretation. The protocols are designed for researchers in environmental health, toxicology, and drug development, providing a robust framework for assessing xenobiotic exposure.

Scientific Background and Principle

The Role of Glycine Conjugation in Xenobiotic Metabolism

The human body possesses a sophisticated enzymatic system for detoxifying foreign compounds (xenobiotics). One key pathway, occurring primarily in the liver and kidneys, is glycine conjugation[1]. In this two-step process, a carboxylic acid-containing xenobiotic or its metabolite is first activated to a Coenzyme A (CoA) thioester. Subsequently, the acyl group is transferred to the amino group of glycine, forming a water-soluble, excretable hippuric acid analogue[1]. This mechanism is a critical route for the clearance of aromatic carboxylic acids.

Formation of this compound

This compound (or N-(4-chlorobenzoyl)glycine) is the glycine conjugate of 4-chlorobenzoic acid[1][2]. The presence of this compound in urine is a direct indicator of exposure to its precursor, 4-chlorobenzoic acid, or to parent compounds that are metabolized into 4-chlorobenzoic acid[3]. While its parent compound, hippuric acid, is a well-established biomarker for toluene exposure[4][5][6], this compound specifically points towards exposure to chlorinated substances. For instance, 2-chlorohippuric acid has been successfully used as a biomarker for exposure to the riot control agent o-chlorobenzylidene malononitrile (CS gas)[7]. Therefore, monitoring urinary this compound provides a specific and reliable method for assessing exposure to certain chlorinated xenobiotics.

The metabolic formation is a two-phase enzymatic process:

  • Activation: 4-chlorobenzoic acid is activated by benzoyl-CoA synthetase in an ATP-dependent reaction to form 4-chlorobenzoyl-CoA[1].

  • Conjugation: The enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the 4-chlorobenzoyl group from CoA to glycine, producing this compound, which is then excreted in the urine[1].

Metabolic_Pathway cluster_exposure Exposure & Initial Metabolism cluster_conjugation Glycine Conjugation Pathway (Liver & Kidney Mitochondria) XC Chlorinated Aromatic Compound (Xenobiotic) CBA 4-Chlorobenzoic Acid XC->CBA Metabolism (e.g., Oxidation) CoA 4-Chlorobenzoyl-CoA (Activated Intermediate) CBA->CoA Benzoyl-CoA Synthetase (ATP-dependent) CHA This compound CoA->CHA Glycine N-acyltransferase (GLYAT) Excretion Urinary Excretion CHA->Excretion Glycine Glycine Glycine->CHA

Metabolic pathway leading to this compound formation.

Application in Environmental and Occupational Monitoring

Monitoring this compound is applicable in scenarios where individuals may be exposed to specific industrial solvents, pesticides, or their degradation products. Its high chemical stability and direct metabolic linkage make it an excellent candidate for:

  • Occupational Health Assessment: Evaluating workplace exposure in industries such as chemical manufacturing, agriculture, and printing.

  • Environmental Exposure Studies: Assessing the impact of environmental pollutants on local populations.

  • Bioremediation Research: Tracking the metabolic breakdown of chlorinated pollutants by microorganisms.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity, specificity, and robustness. The protocol below is a validated approach adaptable for this purpose.

Apparatus and Reagents
Item Specification
LC-MS/MS System Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
HPLC System Binary pump system capable of gradient elution, with an autosampler
Analytical Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Centrifuge Refrigerated, capable of >10,000 x g
SPE Manifold & Cartridges Solid Phase Extraction manifold; Polymeric reverse-phase SPE cartridges (e.g., Oasis HLB)
Reference Standards This compound (≥95% purity), this compound-¹³C₆ (Internal Standard)
Solvents & Reagents Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm), Zinc Sulfate Heptahydrate
Detailed Experimental Protocol

This protocol outlines the full workflow from sample collection to final data analysis.

Complete analytical workflow for this compound quantification.

Step 1: Sample Collection and Storage

  • Collect mid-stream urine samples in sterile, polypropylene containers.

  • Record the time of collection. For occupational monitoring, end-of-shift samples are preferred[5].

  • Immediately freeze samples and store them at -20°C or lower until analysis to prevent degradation.

Step 2: Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Generate a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a pooled, blank urine matrix.

  • Prepare the internal standard (IS) working solution (e.g., 100 ng/mL this compound-¹³C₆).

Step 3: Sample Preparation

  • Rationale: This multi-step process removes proteins and other interfering substances from the urine matrix, which could otherwise cause ion suppression in the mass spectrometer and clog the analytical column.

  • Thaw urine samples, standards, and QCs on ice and vortex thoroughly.

  • Pipette 500 µL of each sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution to all tubes (except blank matrix) and vortex.

  • Protein Precipitation: Add 1 mL of cold acetonitrile containing 1% formic acid and 50 µL of 0.1 M Zinc Sulfate. The acetonitrile denatures proteins, while the zinc sulfate aids in their precipitation.

  • Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis
Parameter Condition Rationale
Column C18 Reverse-Phase, 1.8 µm, 2.1x100mmProvides excellent separation for moderately polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its protonated form for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent used to elute the analyte from the C18 column.
Flow Rate 0.3 mL/minA standard flow rate for this column dimension, ensuring good peak shape.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 minA gradient is necessary to elute the analyte efficiently while cleaning the column of more non-polar interferences.
Ionization Mode ESI, NegativeCarboxylic acids readily lose a proton, making them ideal for detection in negative ion mode.
MRM Transitions 4-CHA: 212.0 -> 168.0; IS: 218.0 -> 174.0These specific precursor-to-product ion transitions (quantifier and qualifier) ensure high selectivity and eliminate false positives.

Step 4: Creatinine Analysis

  • To account for variations in urine dilution, it is standard practice to normalize the analyte concentration to creatinine levels[8].

  • Analyze an aliquot of each urine sample for creatinine using a commercially available assay kit or a separate analytical method.

Data Interpretation and Quality Control

  • Calibration: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Express the final concentration in µg per gram of creatinine (µg/g creatinine).

    • Final Concentration = (Concentration from curve [µg/L] / Creatinine [g/L])

  • Quality Control:

    • The calculated concentrations of the QC samples must be within ±15% of their nominal value.

    • The retention time of the analyte and IS should not vary by more than ±2%.

    • A blank sample should be run to ensure no carryover between injections.

References

Troubleshooting & Optimization

Navigating Peak Performance: A Technical Guide to 4-Chlorohippuric Acid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 4-Chlorohippuric acid. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in method development and troubleshooting for this and structurally similar analytes. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges, ensuring the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, frequently encountered problems in the reversed-phase HPLC analysis of this compound. Each issue is followed by a systematic, step-by-step approach to resolution, grounded in chromatographic theory.

Issue 1: Poor Peak Shape - Tailing Peaks

Symptom: The peak for this compound exhibits significant asymmetry, with a trailing edge that extends from the peak maximum. The USP tailing factor is consistently > 1.5.

Root Cause Analysis: Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are typically ionized residual silanol groups on the silica-based column packing, which can interact with the analyte, leading to a mixed-mode retention mechanism and distorted peak shapes.[1][2] Operating near the analyte's pKa can also cause peak asymmetry due to the co-existence of ionized and non-ionized forms.[1][3]

Troubleshooting Workflow:

G cluster_0 start Start: Peak Tailing Observed ph_adjust Step 1: Mobile Phase pH Adjustment Lower pH to 2.5-3.5 start->ph_adjust Primary Action buffer Step 2: Buffer Concentration Check Ensure 10-25 mM concentration ph_adjust->buffer If tailing persists column_eval Step 3: Column Evaluation Consider end-capped or polar-embedded columns buffer->column_eval If tailing persists flow_temp Step 4: Optimize Flow Rate & Temperature Lower flow rate, slightly increase temperature column_eval->flow_temp Fine-tuning end Resolution: Symmetrical Peak flow_temp->end G cluster_0 start Start: Poor Resolution selectivity Step 1: Optimize Selectivity (α) Change organic modifier (ACN vs. MeOH) or adjust pH start->selectivity Most Effective efficiency Step 2: Increase Efficiency (N) Use smaller particle size column or longer column selectivity->efficiency If more separation is needed retention Step 3: Adjust Retention (k) Decrease % organic for more retention efficiency->retention Fine-tuning end Resolution: Baseline Separation retention->end

References

Technical Support Center: Enhancing the Ultrasensitive Detection of 4-Chlorohippuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chlorohippuric acid (4-CHA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the sensitivity of 4-CHA detection in various biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your analytical experiments. Our approach is grounded in fundamental scientific principles to empower you with the knowledge to not only solve immediate issues but also to proactively optimize your analytical methods for robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing concise and actionable answers.

1. What is this compound and why is its sensitive detection important?

This compound (4-CHA) is a metabolite of certain chlorinated compounds and is often used as a biomarker for exposure to these substances.[1] Structurally, it is an analog of hippuric acid, characterized by a 4-chlorobenzoyl group linked to glycine.[1] Its sensitive and accurate quantification in biological fluids like urine and plasma is crucial for toxicological studies, environmental monitoring, and in understanding the metabolism of xenobiotics.[1]

2. Which analytical technique offers the highest sensitivity for 4-CHA detection?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the highly sensitive and selective quantification of small molecules like 4-CHA in complex biological matrices.[2][3] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, allowing for detection at very low concentrations.[4] For even more specialized applications, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be a powerful tool.[5][6]

3. What are the most common challenges in achieving high sensitivity for 4-CHA analysis?

The primary challenges in sensitive 4-CHA analysis include:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., salts, phospholipids) can interfere with the ionization of 4-CHA in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[7]

  • Low Analyte Concentration: In many toxicological and environmental exposure studies, 4-CHA is present at trace levels, requiring highly efficient extraction and sensitive detection methods.

  • Poor Chromatographic Peak Shape: As an acidic compound, 4-CHA can exhibit peak tailing on certain chromatography columns due to interactions with the stationary phase, which can compromise resolution and sensitivity.[8][9]

  • Sample Contamination: Introduction of contaminants from solvents, labware, or the environment can lead to high background noise and interfere with the detection of 4-CHA.[10][11][12]

4. Can I analyze 4-CHA using HPLC with UV detection?

Yes, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be used for the analysis of 4-CHA.[10] However, it generally offers lower sensitivity and specificity compared to LC-MS/MS.[2] HPLC-UV is a more cost-effective option and may be suitable for applications where the expected concentration of 4-CHA is relatively high. The UV detection wavelength is typically set around 228-254 nm for hippuric acid and its derivatives.[1][10]

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Sample Preparation

Issue: My recovery of 4-CHA is low and inconsistent after sample preparation. What could be the cause and how can I improve it?

Low and variable recovery is a common issue that can significantly impact the sensitivity and reliability of your assay. Here’s a systematic approach to troubleshoot this problem:

Causality and Solution:

  • Inefficient Extraction: The chosen extraction method may not be optimal for 4-CHA. Liquid-liquid extraction (LLE) can be effective, but Solid-Phase Extraction (SPE) often provides higher and more consistent recoveries by offering cleaner extracts.[12][13]

    • Expert Recommendation: Switch to a well-optimized SPE method. For an acidic compound like 4-CHA, an anion exchange SPE sorbent is a highly effective choice.[14] Reversed-phase SPE, such as with an Oasis HLB cartridge, is also a viable option.[12]

  • Incorrect pH during Extraction: The pH of the sample is critical for the efficient extraction of acidic compounds. For reversed-phase SPE, the pH should be adjusted to be at least 2 units below the pKa of 4-CHA to ensure it is in its neutral, non-ionized form, which promotes retention on the nonpolar sorbent.[2] For anion exchange SPE, the pH should be adjusted to ensure 4-CHA is ionized (negatively charged).

  • Improper SPE Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE sorbent can lead to poor retention and breakthrough of the analyte.

    • Protocol:

      • Conditioning: Wet the sorbent with an appropriate organic solvent (e.g., methanol).

      • Equilibration: Flush the sorbent with a solution that mimics the sample matrix (e.g., water or a buffer at the desired pH). Crucially, do not let the sorbent bed dry out before loading the sample. [2][15]

  • Inappropriate Wash and Elution Solvents in SPE: The wash solvent may be too strong, leading to premature elution of 4-CHA, or the elution solvent may be too weak to fully recover the analyte.

    • Optimization Strategy:

      • Wash Solvent: Use a solvent that is strong enough to remove interferences but weak enough to not elute 4-CHA. For reversed-phase SPE, this is typically a solution with a higher aqueous content than the elution solvent.

      • Elution Solvent: Use a solvent strong enough to disrupt the interaction between 4-CHA and the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile). For anion exchange SPE, elution is often achieved by changing the pH or increasing the ionic strength of the elution solvent.[16]

Workflow for Optimizing SPE Recovery

SPE_Optimization cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Adjust_pH Adjust Sample pH Centrifuge Centrifuge/Filter Particulates Adjust_pH->Centrifuge Condition Condition Sorbent Equilibrate Equilibrate Sorbent Load Load Sample Wash Wash Interferences Elute Elute 4-CHA Analysis Analysis Elute->Analysis To LC-MS/MS

Caption: Optimized Solid-Phase Extraction Workflow for 4-CHA.

Section 2: LC-MS/MS Method Development

Issue: I am developing an LC-MS/MS method for 4-CHA but am struggling to achieve the desired sensitivity. Where should I start with optimizing my parameters?

Achieving high sensitivity with LC-MS/MS requires a systematic optimization of both chromatographic and mass spectrometric parameters.

Causality and Solution:

  • Suboptimal Ionization and Fragmentation: The choice of ionization mode and the selection of precursor and product ions (MRM transitions) are critical for sensitivity.

    • Expert Recommendation:

      • Ionization Mode: For carboxylic acids like 4-CHA, negative electrospray ionization (ESI-) mode is generally preferred as it readily forms the deprotonated molecule [M-H]⁻.

      • Predicting MRM Transitions for 4-CHA (C₉H₈ClNO₃, MW: 213.62):

        • Precursor Ion (Q1): The deprotonated molecule, [M-H]⁻, would have an m/z of 212.0 .

        • Product Ions (Q3): Fragmentation of the precursor ion is likely to occur at the amide bond or through the loss of the carboxyl group. Common fragmentation patterns for similar structures suggest the following potential product ions:

          • Loss of the glycine moiety (-C₂H₄NO₂): This would result in the 4-chlorobenzoyl fragment ion with an m/z of 139.0 .

          • Loss of CO₂ from the carboxyl group: This would result in a fragment ion with an m/z of 168.0 .

        • Starting MRM Transitions:

          • 212.0 -> 139.0 (likely the most intense and specific)

          • 212.0 -> 168.0

  • Poor Chromatographic Separation: Co-elution of 4-CHA with matrix components can lead to ion suppression.

    • Optimization Strategy:

      • Column Choice: A standard C18 reversed-phase column is a good starting point. For improved peak shape with acidic compounds, consider a column with low silanol activity or an end-capped column.[8]

      • Mobile Phase: A typical mobile phase for reversed-phase chromatography of acidic compounds consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acid in the mobile phase helps to suppress the ionization of residual silanol groups on the column, reducing peak tailing.[17]

      • Gradient Elution: Employing a gradient elution, where the percentage of the organic solvent is increased over time, can help to improve peak shape and separate 4-CHA from early-eluting, polar matrix components that often cause ion suppression.

LC-MS/MS Method Development Logic

LCMS_Dev cluster_ms Mass Spectrometry Optimization cluster_lc Chromatography Optimization Select_Ion_Mode Select Ionization Mode (ESI-) Determine_Precursor Determine Precursor Ion (m/z 212.0) Select_Ion_Mode->Determine_Precursor Optimize_Fragments Optimize Product Ions (e.g., m/z 139.0, 168.0) Determine_Precursor->Optimize_Fragments Optimize_CE Optimize Collision Energy Optimize_Fragments->Optimize_CE Final_Method Final Sensitive Method Optimize_CE->Final_Method Select_Column Select Column (e.g., C18) Optimize_MP Optimize Mobile Phase (Acidified ACN/Water) Select_Column->Optimize_MP Develop_Gradient Develop Gradient Elution Optimize_MP->Develop_Gradient Develop_Gradient->Final_Method

Caption: Systematic approach to LC-MS/MS method development.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: I am considering GC-MS for 4-CHA analysis. Is this feasible and what are the key considerations for sensitivity?

GC-MS is a highly sensitive technique, but it requires that the analyte be volatile and thermally stable. 4-CHA, being a carboxylic acid, is not sufficiently volatile for direct GC-MS analysis and requires a derivatization step.

Causality and Solution:

  • Analyte Volatility: The carboxyl and amide groups in 4-CHA make it non-volatile. Derivatization is necessary to convert these polar functional groups into less polar, more volatile derivatives.

    • Expert Recommendation:

      • Silylation: This is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with trimethylsilyl (TMS) groups, increasing volatility.

      • Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like methanol in an acidic medium (e.g., HCl) or diazomethane (with appropriate safety precautions).[5][6]

  • Method Optimization: Once derivatized, the sensitivity of the GC-MS method will depend on the chromatographic separation and the mass spectrometer settings.

    • Optimization Strategy:

      • Column Choice: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the analysis of TMS or methyl ester derivatives.

      • Mass Spectrometry: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the derivatized 4-CHA, which significantly reduces background noise and improves the signal-to-noise ratio.

Quantitative Data Comparison for Hippuric Acid Derivatives

Analytical TechniqueSample PreparationTypical LOD/LOQReference
LC-MS/MSDirect Injection (Urine)0.25 µg/mL (LOQ)[5]
LC-MS/MSSPE (Urine)5 mg/L (LOQ)[12]
HPLC-UVSPE (Urine)5 mg/L (LOQ)[12]
GC-MSDerivatization0.02 - 3.8 ppm (LOQ)

Note: LOD/LOQ values are highly method and matrix dependent and should be determined experimentally for your specific application.

References

Technical Support Center: Addressing Matrix Effects in 4-Chlorohippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chlorohippuric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalysis. We will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding Matrix Effects in this compound Analysis

Matrix effects are a significant hurdle in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4][5] These effects arise from co-eluting endogenous or exogenous compounds in the sample matrix that can interfere with the ionization of the target analyte, this compound.[6][7] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][4][7][8]

This compound, a derivative of hippuric acid, has a molecular weight of 213.62 g/mol and the chemical formula C₉H₈ClNO₃.[9][10][11] Its analysis in biological matrices such as plasma, urine, or tissue homogenates is susceptible to interference from various components, most notably phospholipids.[1]

Why Are Phospholipids a Major Concern?

Phospholipids are abundant in biological membranes and are a primary cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[1] During sample preparation, particularly with simpler methods like protein precipitation, phospholipids can be co-extracted with the analyte. When introduced into the MS source, they can suppress the ionization of co-eluting analytes like this compound.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound analysis and provides step-by-step guidance to resolve them.

Problem 1: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability between replicate injections of the same sample.

  • Inconsistent recovery across different sample lots.

  • Failure to meet regulatory acceptance criteria for accuracy and precision.[12][13]

Primary Cause: Uncompensated matrix effects are the most likely culprit. The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement.[14][15]

Solution A: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is considered the gold standard for correcting matrix effects.[16][17][18]

Causality: A SIL-IS has nearly identical chemical and physical properties to this compound.[19] This means it will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate normalization of the signal.[14][19]

Experimental Protocol: Incorporating a SIL-IS

  • Selection: Synthesize or procure a stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N labels). A mass difference of at least 3-4 Da is recommended to avoid isotopic crosstalk.[19]

  • Preparation: Prepare a stock solution of the SIL-IS in a suitable organic solvent.

  • Spiking: Add a consistent and known concentration of the SIL-IS to all samples, calibration standards, and quality control (QC) samples before any sample preparation steps.

  • Analysis: Monitor the specific mass transitions for both this compound and its SIL-IS.

  • Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. This ratio is then used to construct the calibration curve and quantify the analyte in unknown samples.

Solution B: Optimize Sample Preparation to Remove Interferences

If a SIL-IS is unavailable, improving the sample cleanup process is crucial.[1][20][21]

Causality: More rigorous sample preparation techniques can effectively remove matrix components, such as phospholipids, that cause interference.[1][22][23]

Workflow for Sample Preparation Optimization

G cluster_0 Sample Preparation Strategies Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Simple, but high phospholipid content LLE Liquid-Liquid Extraction (LLE) Start->LLE Good for removing polar interferences SPE Solid-Phase Extraction (SPE) Start->SPE Highly selective interference removal Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Comparing common sample preparation techniques.

Recommended Protocol: Phospholipid Removal using Solid-Phase Extraction (SPE)

Specialized SPE cartridges, such as those with zirconia-coated particles, are highly effective at removing phospholipids.[23][24][25][26]

  • Sample Pre-treatment: Precipitate proteins in your plasma or serum sample by adding acidified acetonitrile. Centrifuge to pellet the precipitated proteins.[23]

  • Loading: Load the resulting supernatant directly onto the phospholipid removal SPE cartridge.[22][25]

  • Elution: The eluate will be free of proteins and phospholipids, ready for LC-MS/MS analysis.[23]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD)
Protein Precipitation95 ± 5-60 ± 15< 15
Liquid-Liquid Extraction85 ± 8-30 ± 10< 10
Phospholipid Removal SPE92 ± 4-10 ± 5< 5

This table illustrates typical results and highlights the significant reduction in matrix effects with specialized SPE.

Problem 2: Signal Suppression Observed in a Specific Chromatographic Region

Symptom: A consistent dip in the baseline or a significant drop in analyte signal at a specific retention time, even with a SIL-IS.

Primary Cause: Co-elution of a highly concentrated matrix component is causing severe ion suppression that may even affect the internal standard if its concentration is not optimized.[6][27][28][29]

Solution A: Modify Chromatographic Conditions

Causality: Adjusting the chromatography can separate the this compound from the interfering matrix components.

Step-by-Step Protocol for Chromatographic Optimization:

  • Gradient Modification: If using a gradient, make it shallower to increase the separation between peaks.

  • Column Chemistry: Switch to a different column chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a biphenyl column to alter selectivity.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention time of ionizable analytes and interferences.

Solution B: Sample Dilution

Causality: Diluting the sample extract reduces the concentration of all components, including the interfering matrix compounds, thereby lessening their impact on the ionization process.[30][31][32]

Workflow for Determining Optimal Dilution Factor

G Start Analyze Undiluted Sample (Assess Matrix Effect) Dilute Perform Serial Dilutions (e.g., 1:10, 1:50, 1:100) Start->Dilute Analyze Analyze Diluted Samples Dilute->Analyze Evaluate Evaluate Matrix Effect at Each Dilution Analyze->Evaluate Optimal Select Dilution with Minimal Matrix Effect & Adequate Sensitivity Evaluate->Optimal Logarithmic correlation often observed

Caption: Workflow for optimizing sample dilution.

Considerations: This approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.[30] Studies have shown that a dilution factor of 25-40 can reduce ion suppression to less than 20% if the initial suppression was 80% or less.[30]

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the magnitude of matrix effects in my assay?

A1: The most common method is the post-extraction spike comparison.[30]

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): this compound spiked in a clean solvent (e.g., mobile phase).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the extract with this compound at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with this compound before extraction.

  • Analyze all sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

According to EMA guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor from at least six different lots of matrix should not be greater than 15%.[12]

Q2: My lab doesn't have access to a SIL-IS. What is the next best approach for calibration?

A2: The method of standard additions is a powerful technique to compensate for matrix effects when a SIL-IS is not available.[33][34][35][36]

Causality: This method involves creating a calibration curve within the sample itself.[35] By adding known amounts of the analyte to the sample, the matrix affects the standards and the endogenous analyte equally, allowing for accurate quantification by extrapolation.[33][34][36]

Workflow for the Method of Standard Additions

G node1 Aliquot Sample Sample + 0x Std Sample + 1x Std Sample + 2x Std Sample + 3x Std node2 Analyze All Samples node1->node2 node3 Plot Signal vs. Added Concentration node2->node3 node4 Extrapolate to Zero Signal node3->node4 node5 Determine Unknown Concentration (x-intercept) node4->node5

References

Technical Support Center: 4-Chlorohippuric Acid Standard Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chlorohippuric acid analytical standards. This document provides researchers, scientists, and drug development professionals with field-proven insights and practical guidance on the preparation, storage, and stability of this compound standard solutions. Ensuring the integrity of your standard is the cornerstone of generating accurate and reproducible quantitative data.

Section 1: Frequently Asked Questions (FAQs) on Solution Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound standard solutions.

Q1: What is the best practice for preparing a this compound stock solution?

Answer: The initial preparation of your stock solution is a critical step that influences its long-term stability.

  • Solvent Selection: The choice of solvent is paramount. For maximum compatibility with reversed-phase chromatography systems, we recommend preparing stock solutions in a solvent that is miscible with your mobile phase. A high-purity (e.g., HPLC or LC-MS grade) organic solvent such as acetonitrile or methanol is an excellent initial choice. Subsequent dilutions to create working standards can then be made using a solvent mixture that closely mimics your initial mobile phase composition (e.g., 50:50 acetonitrile:water).[1] This practice minimizes solvent-related peak distortion and prevents precipitation of the analyte upon injection into the HPLC system.

  • Procedure:

    • Allow the solid this compound standard to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Accurately weigh the required amount of the standard using a calibrated analytical balance.

    • Dissolve the solid in a Class A volumetric flask using your chosen solvent.

    • Use sonication for a few minutes to ensure complete dissolution before diluting to the final volume.

    • Transfer the final solution to an appropriate storage container, such as an amber glass vial with a PTFE-lined cap, to protect it from light.

Q2: What are the recommended storage conditions for this compound solutions?

Answer: Proper storage is essential to maintain the concentration and purity of your standard. The optimal conditions depend on the intended duration of storage.

Causality: Lower temperatures drastically slow down potential chemical degradation and microbial growth.[2] Freezing the solution is the most effective method for long-term preservation as it immobilizes molecules and halts most degradation processes.[3] The use of amber vials is a precautionary measure against photolytic degradation, which can be a concern for aromatic compounds.

The following table summarizes the recommended storage protocols:

Storage DurationTemperatureRecommended Solvent SystemKey Considerations & Rationale
Short-Term (Working Solutions, <1 week) 2–8°C (Refrigerator)[4]Acetonitrile/Water or Methanol/WaterIdeal for daily use. Prevents microbial growth in aqueous solutions.[2]
Long-Term (Stock Solutions, >1 week) ≤ -20°C (Freezer)Primarily Organic (e.g., Acetonitrile, Methanol)Minimizes solvent evaporation and prevents degradation for extended periods. Solutions can be stable for up to a year or more under these conditions.[2][3]
Bench-Top (During Use) Room Temperature (~20-25°C)N/ALimit time on the bench to a single workday. Protect from direct sunlight.
Q3: What is the expected shelf-life of a this compound standard solution?

Answer: The shelf-life is directly tied to the storage conditions.

  • Frozen (≤ -20°C): When dissolved in a stable organic solvent and stored correctly in tightly sealed vials, stock solutions of this compound can be considered stable for at least 12 months .[2]

  • Refrigerated (2–8°C): Working solutions with a high aqueous content should be used within one to several weeks .[2] Visually inspect for any cloudiness before each use, as this may indicate microbial contamination.[2]

Trustworthiness Principle: Do not assume stability. It is a regulatory and good scientific practice to experimentally verify the stability of your stock solution for the duration of your study.[5]

Q4: How can I verify the stability of my stored standard solution?

Answer: A stability assessment is a self-validating check to ensure your aged solution is still reliable. The most straightforward method is to compare the aged solution against a freshly prepared standard.

  • Prepare a new stock solution of this compound from the solid reference material.

  • Create a dilution from this fresh stock that is equivalent in concentration to your stored working standard.

  • Analyze the "aged" and "fresh" solutions multiple times (e.g., n=3 or 5) using your validated chromatographic method.

  • Compare the average peak area responses. The response of the aged solution should be within a pre-defined acceptance criterion, typically 95-105% of the fresh solution, to be considered stable.

Section 2: Troubleshooting Guide

Even with proper handling, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems encountered during the analysis of this compound.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to identifying the source of chromatographic problems.

TroubleshootingWorkflow Problem Observed Problem (e.g., Inconsistent Peaks, Retention Time Shift) CheckStandard Step 1: Verify Standard Integrity Problem->CheckStandard Degradation Is standard degraded? (Compare to fresh prep) CheckStandard->Degradation  Concentration Issues Contamination Is solution contaminated? (Visual check, new peaks) CheckStandard->Contamination  Extra Peaks/Cloudiness CheckInstrument Step 2: Check Instrument Performance Leaks Any system leaks? CheckInstrument->Leaks CheckMethod Step 3: Review Method Parameters MobilePhase Mobile phase pH/composition correct? CheckMethod->MobilePhase Degradation->CheckInstrument No Sol_PrepNew Solution: Prepare Fresh Standard & Working Solutions Degradation->Sol_PrepNew Yes Contamination->CheckInstrument No Sol_Filter Solution: Filter or discard solution Contamination->Sol_Filter Yes FlowPressure Flow/Pressure stable? Leaks->FlowPressure No Sol_FixLeak Solution: Tighten/replace fittings Leaks->Sol_FixLeak Yes FlowPressure->CheckMethod Yes Sol_Purge Solution: Purge pump, check seals/valves FlowPressure->Sol_Purge No ColumnIssue Column equilibrated/damaged? MobilePhase->ColumnIssue Yes Sol_PrepMP Solution: Prepare fresh mobile phase, verify pH MobilePhase->Sol_PrepMP No Sol_EquilFlush Solution: Equilibrate, flush, or replace column ColumnIssue->Sol_EquilFlush No

Caption: A systematic workflow for troubleshooting common HPLC issues.

Issue 1: My chromatographic peak area is inconsistent or decreasing over time.

Possible Cause & Explanation: This is a classic symptom of analyte instability. The amide bond in this compound can be susceptible to hydrolysis, breaking it down into 4-chlorobenzoic acid and glycine, especially if the solution pH is not controlled or if it's contaminated.[6] Alternatively, repeated use of a stock solution can lead to concentration changes due to solvent evaporation if not handled properly.[5]

Solution:

  • Verify Integrity: Immediately perform a stability check by analyzing your aged solution against a freshly prepared standard as described in the FAQ section.

  • Solvent Evaporation Check: Ensure vials are tightly capped when not in use. For long-term storage, use vials with high-quality PTFE-lined septa to minimize evaporation.

  • Adsorption: In rare cases, the analyte may adsorb to glass or plastic surfaces, especially at very low concentrations. Preparing standards in a solvent with a higher organic content can mitigate this.

Issue 2: I'm observing unexpected peaks in my chromatogram.

Possible Cause & Explanation: The appearance of new peaks, often eluting near the main analyte peak, strongly suggests chemical degradation. For this compound, a primary degradation product would likely be 4-chlorobenzoic acid, resulting from hydrolysis.[6] Another common cause is microbial contamination of aqueous solutions, which can produce various organic byproducts.[2]

Solution:

  • Identify the Peak: If you have a reference standard for 4-chlorobenzoic acid, inject it to confirm if it matches the retention time of the impurity peak.

  • Prepare Fresh Solutions: Discard the suspect solution and prepare fresh working standards from your solid material. If the extraneous peaks disappear, this confirms the issue was with the old solution.

  • Prevent Contamination: For aqueous-based working standards, filter them through a 0.22 µm syringe filter before placing them in the autosampler. Prepare these solutions fresh and do not store them at room temperature for extended periods.[7]

Issue 3: I'm seeing shifts in the retention time of my this compound peak.

Possible Cause & Explanation: this compound is an organic acid with a carboxyl group. The retention of such ionizable compounds in reversed-phase HPLC is highly sensitive to the pH of the mobile phase.[8] A small drift in mobile phase pH can cause significant shifts in retention time. Other causes include insufficient column equilibration or changes in column temperature.[9]

Solution:

  • Check Mobile Phase pH: If using a buffered mobile phase, measure its pH to ensure it matches the method's specification. Buffers can lose their effectiveness over time or absorb atmospheric CO₂, which lowers the pH. Always prepare fresh mobile phase.

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline and consistent retention time for several injections are indicators of equilibration. This may require flushing with 10-20 column volumes of mobile phase.[9]

  • Verify Temperature: Confirm that the column oven is set to and maintaining the correct temperature, as a 1°C change can alter retention times by 1-2%.[8]

Issue 4: My solution appears cloudy or has particulate matter.

Possible Cause & Explanation: Cloudiness (turbidity) in an aqueous standard solution is a strong indicator of microbial contamination and means the solution is no longer viable.[2] Particulate matter could also result from the precipitation of the analyte if it was dissolved in an inappropriate solvent or if the temperature changed significantly.

Solution:

  • Discard Immediately: Do not use a cloudy solution. It must be discarded as its concentration is unknown and it can introduce non-analyte material into your HPLC system, potentially causing blockages.[2]

  • Review Solvent Choice: Ensure the solvent used for your working standards has sufficient organic content to keep the this compound fully dissolved at the storage temperature.

  • Filter (as a preventative measure): While filtration will not save a contaminated solution, filtering freshly prepared aqueous solutions through a 0.22 or 0.45 µm filter is good practice to remove any trace particulates before use.[7]

References

Technical Support Center: Synthesis of 4-Chlorohippuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chlorohippuric acid (4-CHA). This resource is designed for researchers, medicinal chemists, and process development scientists aiming to refine their synthetic protocols for higher yields and purity. We will delve into the critical parameters of the Schotten-Baumann reaction, troubleshoot common experimental hurdles, and provide a validated protocol grounded in established chemical principles.

Core Principles: The Schotten-Baumann Reaction

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[1][2] In this case, the amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

Q1: What is the fundamental mechanism of the Schotten-Baumann reaction for 4-CHA synthesis?

A1: The reaction proceeds via nucleophilic acyl substitution. Here's a breakdown of the mechanism:

  • Deprotonation of Glycine: The reaction is conducted under basic conditions (typically using sodium hydroxide). The hydroxide ion deprotonates the ammonium group of glycine's zwitterionic form, generating the more nucleophilic amino group.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. The base (NaOH) in the reaction medium is crucial to neutralize this HCl, preventing it from protonating the unreacted glycine and rendering it non-nucleophilic.[4]

Reaction Mechanism Diagram

Schotten_Baumann_Mechanism cluster_products Products Glycine Glycine (as Glycinate) plus1 + Glycine->plus1 AcylChloride 4-Chlorobenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Product 4-Chlorohippuric Acid plus2 + Product->plus2 Tetrahedral->Product Chloride Elimination HCl HCl plus3 + HCl->plus3 NaCl NaCl + H₂O NaOH NaOH (Base) NaOH->NaCl Neutralization plus1->AcylChloride plus2->HCl plus3->NaOH

Caption: Schotten-Baumann reaction mechanism for 4-CHA synthesis.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Q2: My final yield is consistently low (<70%). What are the most probable causes?

A2: Low yields in this synthesis almost always trace back to one of three areas: reagent quality, reaction control, or workup losses.

  • Hydrolysis of 4-Chlorobenzoyl Chloride: This is the primary culprit. 4-chlorobenzoyl chloride is extremely sensitive to moisture and will readily hydrolyze to the unreactive 4-chlorobenzoic acid upon exposure to atmospheric humidity or wet solvents.[5] This side reaction consumes your starting material before it can react with glycine.

  • Incorrect pH: The reaction requires a basic medium to neutralize the generated HCl.[4] If the solution becomes acidic, the glycine amine will be protonated to -NH3+, which is not nucleophilic, effectively stopping the reaction. Conversely, excessively high pH can promote the hydrolysis of the acyl chloride.

  • Poor Temperature Control: The acylation is exothermic.[6] If the temperature rises significantly, it can accelerate the hydrolysis of 4-chlorobenzoyl chloride and potentially lead to other side reactions.

  • Inefficient Mixing: This is a biphasic reaction (aqueous glycine and organic 4-chlorobenzoyl chloride). Vigorous stirring or shaking is essential to maximize the interfacial area where the reaction occurs.[1][6] Without it, the reaction will be slow and incomplete.

Q3: How can I definitively check if my 4-chlorobenzoyl chloride starting material has hydrolyzed?

A3: You can detect the presence of the primary hydrolysis byproduct, 4-chlorobenzoic acid, using standard analytical techniques before starting your reaction.[5]

  • Infrared (IR) Spectroscopy: The most telling sign of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H bond in a carboxylic acid dimer. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will be diminished, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).[5]

  • Thin-Layer Chromatography (TLC): Spot your starting material on a silica gel plate. 4-chlorobenzoic acid is significantly more polar than 4-chlorobenzoyl chloride and will have a much lower Rf value.

Q4: My final product is contaminated with a significant amount of a white, insoluble solid. How do I identify and remove it?

A4: The contaminant is almost certainly 4-chlorobenzoic acid, the hydrolysis byproduct of your starting material.[5] While this compound is soluble in hot water, 4-chlorobenzoic acid is much less so.

  • Identification: The melting point of 4-chlorobenzoic acid is approximately 243 °C, while this compound melts around 144 °C.[7] A broad melting point range for your product that extends towards the higher temperature is a strong indicator of this impurity.

  • Removal during Workup: The best way to remove 4-chlorobenzoic acid is by washing the crude product. After precipitation with acid and initial filtration, you can perform a wash with a cold, non-polar organic solvent like carbon tetrachloride or diethyl ether.[1][8] 4-chlorobenzoic acid has some solubility in these solvents, while this compound is poorly soluble.

  • Removal during Recrystallization: The most effective method is recrystallization from boiling water.[8] this compound is readily soluble in hot water and will crystallize as fine white needles upon cooling, while the less soluble 4-chlorobenzoic acid will either remain undissolved in the hot solution (and can be removed by hot filtration) or will be left behind in the mother liquor.[2][8]

Q5: What is the optimal temperature for this reaction and why?

A5: The optimal temperature is between 0-10 °C.[9] The reaction should be conducted in an ice-water bath.

  • Causality: The primary reason for low temperature is to manage the reaction's exothermicity and suppress the rate of the competing hydrolysis reaction of 4-chlorobenzoyl chloride.[6] Water is both the solvent for glycine and a potential reactant for the undesired hydrolysis. Keeping the temperature low gives the intended reaction with glycine a kinetic advantage over the hydrolysis side reaction.

Optimized Experimental Protocol

This protocol is designed to achieve a high yield (>85%) of pure this compound.

Reagent & Stoichiometry Table
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Glycine75.070.051.03.75 g
4-Chlorobenzoyl Chloride175.010.0551.19.63 g (6.9 mL)
Sodium Hydroxide (NaOH)40.000.1252.55.0 g
Water (Deionized)18.02--50 mL
Hydrochloric Acid (Conc.)36.46--~10 mL (or to pH 2)
Step-by-Step Methodology
  • Preparation of Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 3.75 g of glycine and 5.0 g of sodium hydroxide in 50 mL of deionized water. Cool the flask in an ice-water bath with magnetic stirring until the solution temperature is below 5 °C.

  • Addition of Acyl Chloride: In a fume hood, measure 6.9 mL (9.63 g) of 4-chlorobenzoyl chloride. Add it dropwise to the cold, stirring glycine solution over 15-20 minutes. Use a dropping funnel for controlled addition. Expert Tip: Ensure the tip of the funnel is below the surface of the liquid to prevent the reagent from reacting with moisture in the air.

  • Reaction: After the addition is complete, stopper the flask and continue to stir vigorously in the ice bath for an additional 30-45 minutes. The solution may become a thick white slurry.

  • Precipitation of Product: Slowly and carefully add concentrated HCl to the reaction mixture while stirring until the solution is strongly acidic (pH ~2, check with litmus or pH paper). This protonates the carboxylate of the product, causing it to precipitate out of the solution.[1][10]

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold water (2x 25 mL) to remove inorganic salts.[1]

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of boiling water required to fully dissolve it (approx. 100-150 mL). If the solution is colored, add a small amount of activated charcoal and perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.[8]

  • Final Product Collection: Collect the purified white, needle-like crystals by vacuum filtration. Wash with a small amount of cold diethyl ether to aid in drying. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualized Workflows

Experimental Workflow Diagram

Experimental_Workflow A 1. Prepare Glycine/NaOH Solution B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add 4-Chlorobenzoyl Chloride (Dropwise, 15-20 min) B->C D 4. Stir Vigorously in Ice Bath (30-45 min) C->D E 5. Acidify with Conc. HCl to pH ~2 D->E Quench & Precipitate F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash with Cold Water F->G H 8. Recrystallize from Hot Water G->H Purification I 9. Isolate Pure Crystals (Vacuum Filtration) H->I J 10. Dry Under Vacuum I->J K Pure this compound J->K

Caption: Step-by-step workflow for 4-CHA synthesis and purification.

Frequently Asked Questions (FAQs)

Q6: Can I use 4-chlorobenzoic acid with a coupling agent instead of 4-chlorobenzoyl chloride?

A6: Yes, this is a viable alternative. You can use 4-chlorobenzoic acid and glycine with a peptide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] This method avoids handling the highly reactive and moisture-sensitive acyl chloride but requires anhydrous organic solvents and introduces a urea byproduct that must be filtered off. For many labs, the Schotten-Baumann method remains more straightforward and economical.

Q7: What are the best practices for storing and handling 4-chlorobenzoyl chloride to prevent hydrolysis?

A7: Proper storage and handling are critical.[5]

  • Storage: Store the reagent in its original, tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry, and well-ventilated area away from other reagents.

  • Handling: Only open the container in a fume hood and for the shortest time possible. Use dry syringes or cannulas to transfer the liquid. Always ensure your glassware is thoroughly dried in an oven before use.

Q8: How do I calculate the theoretical yield for this reaction?

A8: The theoretical yield is based on the limiting reagent. In the provided protocol, glycine is the limiting reagent (0.05 mol), as 4-chlorobenzoyl chloride is used in slight excess (1.1 equivalents).

  • Moles of Limiting Reagent: 0.05 mol of Glycine

  • Stoichiometry: The reaction is 1:1. So, 0.05 mol of glycine should produce 0.05 mol of this compound.

  • Molar Mass of Product: The molar mass of this compound (C₉H₈ClNO₃) is 213.62 g/mol .[12]

  • Theoretical Yield (grams):

    • Theoretical Yield = Moles of Product × Molar Mass of Product

    • Theoretical Yield = 0.05 mol × 213.62 g/mol = 10.68 g

Your actual yield divided by this value (multiplied by 100) will give your percent yield.

References

troubleshooting poor recovery of 4-Chlorohippuric acid in extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the extraction of 4-Chlorohippuric acid (4-CHA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges such as poor recovery, inconsistent results, or high matrix effects during sample preparation. Here, we will dissect the underlying chemical principles governing the extraction of this acidic analyte and provide systematic, field-proven strategies to optimize your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding 4-CHA extraction.

Q1: What is the single most critical factor affecting the recovery of this compound?

A1: Unquestionably, pH control . This compound is a carboxylic acid. Its state of ionization is entirely dependent on the pH of the sample matrix. The predicted pKa for the carboxylic acid group is approximately 3.2[1].

  • At pH > pKa (e.g., pH 5-7): The molecule is deprotonated, forming the negatively charged, highly water-soluble carboxylate anion (4-chlorohippurate).

  • At pH < pKa (e.g., pH 2): The molecule is protonated (neutral), making it significantly less polar and more soluble in organic solvents.

Failure to properly acidify your sample before extraction is the most frequent cause of poor recovery in both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE).

Q2: I'm starting a new project. Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for 4-CHA?

A2: The choice depends on your specific analytical goals, sample matrix complexity, and available resources.

  • Liquid-Liquid Extraction (LLE): LLE is a robust, cost-effective, and straightforward technique that is highly effective for 4-CHA when optimized.[2] It excels at processing single samples but can be labor-intensive and consume larger volumes of organic solvents. It is an excellent starting point for method development.

  • Solid-Phase Extraction (SPE): SPE offers higher selectivity, cleaner extracts (reduced matrix effects), and better potential for automation and high-throughput processing.[3][4] While the initial method development can be more complex and costly, it often yields more reproducible and sensitive results, especially for complex matrices like plasma or urine.[2] A comparative study on similar organic acids found SPE had a mean recovery of 84.1% versus 77.4% for LLE.[2][5]

Q3: My recovery is inconsistent between samples. What are the likely causes?

A3: Poor reproducibility in SPE or LLE often points to a few key variables:

  • Inconsistent pH Adjustment: Minor variations in the final sample pH can cause significant fluctuations in extraction efficiency. Always verify the pH of each sample after acidification.

  • Variable Sample Matrix: High variability in endogenous components (salts, proteins, lipids) can affect sorbent-analyte interactions or partitioning behavior.[6]

  • Inconsistent Technique (Manual Extraction): Variations in vortexing time, flow rates during SPE, or phase separation technique can introduce errors.[3]

  • SPE Cartridge Issues: Inconsistent packing between cartridges or allowing the sorbent bed to dry out before sample loading can lead to erratic results.[3]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)

SPE is a powerful technique, but low recovery is a common hurdle. The first step in troubleshooting is to perform a fraction collection experiment to determine where the analyte is being lost.[7] Run your standard SPE protocol, but collect and analyze each fraction separately: the initial sample load, the wash solvent(s), and the elution solvent(s).

SPE_Troubleshooting_Workflow start Start: Low Recovery Observed collect Perform Fraction Collection: Analyze Load, Wash, and Elution Fractions start->collect decision Where is 4-CHA Found? collect->decision load_wash Analyte in Load/Wash Fraction (Breakthrough) decision->load_wash Load or Wash no_fraction Analyte in No Fraction (Irreversible Binding) decision->no_fraction None elution_fraction Analyte in Elution Fraction (Process Successful, but Recovery Still Low) decision->elution_fraction Elution (as expected) cause1 Cause: Insufficient Retention load_wash->cause1 cause2 Cause: Incomplete Elution no_fraction->cause2 cause3 Cause: Analyte Degradation or Non-Specific Binding elution_fraction->cause3 solution1 Solution: 1. Verify Sample pH << pKa (e.g., pH 2). 2. Use a weaker sample solvent (dilute with water). 3. Decrease loading flow rate. 4. Use a more retentive sorbent (e.g., Mixed-Mode). 5. Check for sorbent overloading. cause1->solution1 solution2 Solution: 1. Use a stronger elution solvent (increase % organic). 2. Adjust elution solvent pH to ionize 4-CHA (e.g., add NH4OH). 3. Increase elution volume. 4. Allow solvent to soak on cartridge before eluting. cause2->solution2 solution3 Solution: 1. Check analyte stability in all solvents. 2. Consider silanol interactions; use end-capped sorbent. 3. Evaluate different sorbent chemistries. cause3->solution3 LLE_Principle cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 7) low_ph_eq 4-CHA-COOH (Neutral) 4-CHA-COO⁻ (Charged) low_ph_state Equilibrium Favors NEUTRAL Form (Less Polar) low_ph_eq->low_ph_state low_ph_partition Partitions into ORGANIC Phase low_ph_state->low_ph_partition high_ph_eq 4-CHA-COOH (Neutral) 4-CHA-COO⁻ (Charged) high_ph_state Equilibrium Favors CHARGED Form (More Polar) high_ph_eq->high_ph_state high_ph_partition Remains in AQUEOUS Phase high_ph_state->high_ph_partition

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of 4-Chlorohippuric Acid Measurements

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Chlorohippuric acid is an active analogue of hippuric acid and a metabolite of interest in various kinetic and toxicological studies.[1][2] As with any bioanalytical measurement, ensuring the accuracy, reliability, and comparability of data across different laboratories is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of quality assurance, enabling laboratories to evaluate their performance against their peers and a reference value.[3] This guide provides a comprehensive overview of the analytical methodologies for this compound quantification and a framework for designing and participating in an inter-laboratory comparison study.

Analytical Methodologies for this compound

The selection of an appropriate analytical method is critical for obtaining reliable measurements. The primary methods for the quantification of hippuric acid and its derivatives in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison
ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate. Co-eluting compounds can interfere.High. Specific molecular and fragment ions are monitored.
Sensitivity Lower. Suitable for higher concentration ranges.High. Ideal for trace-level quantification.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Recommendation Suitable for screening or when high sensitivity is not required.Gold standard for bioanalytical studies requiring high sensitivity and specificity.[4]
Recommended Analytical Protocol: LC-MS/MS

Given the need for high sensitivity and specificity in bioanalytical studies, LC-MS/MS is the recommended method for the quantification of this compound in biological matrices such as plasma and urine.

Sample Preparation
  • Matrix: Human plasma or urine.

  • Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar compound not present in the matrix (e.g., 4-aminohippuric acid-d4).

  • Procedure:

    • To 100 µL of sample, add the internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions
  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • This compound: Precursor ion > Product ion (to be determined experimentally).

    • Internal Standard: Precursor ion > Product ion (to be determined experimentally).

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection into LC System reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Designing an Inter-Laboratory Comparison Study

An ILC for this compound measurement should be designed and conducted in accordance with international standards such as ISO/IEC 17043.

Key Steps in an ILC
  • Planning and Design:

    • Define the scope and objectives of the study.

    • Select a coordinating laboratory.

    • Establish a clear timeline and communication plan.

    • Recruit participating laboratories.

  • Preparation of Test Materials:

    • Source a well-characterized this compound reference standard.

    • Prepare a homogenous and stable batch of the test material (e.g., spiked human urine).

    • Divide the material into individual samples for distribution.

  • Homogeneity and Stability Testing:

    • The coordinating laboratory must assess the homogeneity of the samples to ensure all participants receive comparable materials.

    • Stability testing should be conducted to ensure the analyte concentration does not change significantly during storage and transport.

  • Distribution of Samples:

    • Samples should be securely packaged and shipped to participating laboratories under appropriate temperature conditions.

    • Clear instructions for sample handling, storage, and analysis should be provided.

  • Analysis and Reporting:

    • Participating laboratories analyze the samples using their in-house validated methods.

    • Results are submitted to the coordinating laboratory by a specified deadline.

  • Statistical Analysis of Results:

    • The coordinating laboratory performs a statistical analysis of the submitted data.

    • The assigned value (consensus mean or median) and the standard deviation for proficiency assessment are determined.

    • Each laboratory's performance is typically evaluated using a z-score.[5]

  • Final Report and Follow-up:

    • A comprehensive and anonymous report is distributed to all participants, summarizing the results and individual performance.

    • The report should provide insights into the overall performance of the group and identify any potential systematic biases.

The following diagram illustrates the process of an inter-laboratory comparison study.

Inter-Laboratory Comparison Process planning 1. Planning & Design prep 2. Preparation of Test Materials planning->prep hs_testing 3. Homogeneity & Stability Testing prep->hs_testing distribution 4. Sample Distribution hs_testing->distribution analysis 5. Analysis by Participants distribution->analysis reporting 6. Reporting of Results analysis->reporting stats 7. Statistical Analysis reporting->stats final_report 8. Final Report & Follow-up stats->final_report

Caption: Process of an Inter-Laboratory Comparison Study.

Data Interpretation

A z-score is calculated for each laboratory's result to assess their performance:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (consensus mean)

  • σ is the standard deviation for proficiency assessment

z-scorePerformance
|z| ≤ 2Satisfactory
2 < |z| < 3Questionable
|z| ≥ 3Unsatisfactory

Conclusion

The inter-laboratory comparison of this compound measurements is essential for ensuring data quality and comparability in research and development. By employing robust analytical methods, such as LC-MS/MS, and participating in well-designed proficiency testing schemes, laboratories can demonstrate their technical competence and contribute to the generation of reliable scientific data. This guide provides a framework for establishing such a comparison, promoting confidence in the measurement of this important analyte.

References

A Comparative Guide to the In Vitro Toxicity of 4-Chlorohippuric Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Hippurates

Hippuric acid, a natural metabolite formed from the conjugation of benzoic acid and glycine, serves as a fundamental scaffold in medicinal chemistry and toxicology.[1][2][3] Its derivatives, particularly halogenated analogues like 4-Chlorohippuric acid (4-CHA), are of significant interest as they are often metabolites of xenobiotics and can play a role in detoxification processes mediated by enzymes such as cytochrome P450.[4][5][6] Understanding the comparative toxicity of these analogues is paramount for assessing the safety of parent compounds and for the rational design of new chemical entities with minimized off-target effects.

This guide focuses on establishing a framework for comparing the in vitro cytotoxicity of this compound against its key structural analogues:

  • Positional Isomers: 2-Chlorohippuric acid and 3-Chlorohippuric acid.

  • Functional Group Analogues: 4-Hydroxyhippuric acid and 4-Aminohippuric acid.

We will explore the likely mechanisms of toxicity, drawing parallels from structurally similar compounds, and provide detailed, self-validating experimental protocols for generating robust, comparable data.

Structure-Toxicity Relationships: An Evidence-Based Postulate

Direct, quantitative comparative toxicity data for the full range of hippuric acid analogues is sparse in publicly available literature. However, we can infer a likely structure-activity relationship by examining analogous chemical classes, such as the aminophenols.

Case Study: The Influence of Chlorination on Aminophenol Cytotoxicity

Research on chlorinated aminophenols provides a compelling model for understanding how the position of a halogen atom can dramatically influence toxicity. In a study using isolated rat renal cortical cells, the cytotoxic potential, measured by lactate dehydrogenase (LDH) release, followed this order: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol > 4-amino-3-chlorophenol.[7] This demonstrates that:

  • Chlorination can enhance toxicity: The addition of a chloro group at the 2-position significantly increased cytotoxicity compared to the parent 4-aminophenol.

  • The position is critical: A chloro group adjacent to the amino group (at the 3-position) resulted in a compound with reduced cytotoxicity relative to the parent compound.[7]

This suggests that electronic and steric effects, which influence the molecule's susceptibility to metabolic activation and interaction with cellular targets, are key determinants of toxicity. It is reasonable to hypothesize that a similar trend would be observed for chlorohippuric acids.

The Role of Metabolic Activation

The toxicity of many aromatic compounds is intrinsically linked to their bioactivation by cytochrome P450 (CYP) enzymes into reactive intermediates.[8] this compound is a known substrate for CYP enzymes.[4][5] The metabolism of these compounds can generate reactive species, such as quinoneimines, which can deplete cellular antioxidants like glutathione (GSH), form adducts with critical proteins and nucleic acids, and induce a state of oxidative stress, ultimately leading to cell death.

The following diagram illustrates this proposed metabolic pathway leading to cytotoxicity.

G cluster_metabolism Metabolic Activation cluster_damage Cellular Damage Pathways Substituted_Hippurate Substituted Hippuric Acid Analogue Reactive_Intermediate Reactive Intermediate (e.g., Quinoneimine) Substituted_Hippurate->Reactive_Intermediate CYP450 Enzymes GSH_Depletion GSH Depletion Reactive_Intermediate->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Intermediate->Oxidative_Stress Macromolecule_Adducts Macromolecule Adducts Reactive_Intermediate->Macromolecule_Adducts Cell_Death Cell Death (Apoptosis/Necrosis) GSH_Depletion->Cell_Death Oxidative_Stress->Cell_Death Macromolecule_Adducts->Cell_Death

Caption: Proposed mechanism of cytotoxicity for substituted hippuric acids.

Comparative Toxicity Data: A Synthesis of Available Evidence

The following table summarizes the available in vitro toxicity data for this compound analogues and related compounds. It is critical to note that these values were obtained from different studies using varied cell lines and assay methods. Therefore, this table should be used to understand the general magnitude of toxicity rather than for direct, quantitative comparison. A standardized experimental approach, as detailed in Section 4, is required for a definitive ranking.

CompoundAssayCell Type / SystemEndpoint (IC50 / Effect)Reference(s)
Hippuric Acid MTTHep G2 (Human Liver)> 1500 µg/mL[9][10]
This compound --Data not available-
4-Hydroxyhippuric Acid --Data not available-
4-Aminophenol LDH ReleaseRat Renal Slices~0.1 - 0.25 mM[8]
2-Aminophenol LDH ReleaseRat Renal Slices> 1 mM[8]
4-Amino-2-chlorophenol LDH ReleaseIsolated Rat Renal Cortical CellsMore cytotoxic than 4-Aminophenol[7]
4-Amino-3-chlorophenol LDH ReleaseIsolated Rat Renal Cortical CellsLess cytotoxic than 4-Aminophenol[7]

Note: IC50 is the half-maximal inhibitory concentration.

The data, though fragmented, supports the hypothesis that substitutions on the phenyl ring significantly modulate toxicity. The higher potency of 4-aminophenol compared to 2-aminophenol, and the impact of chloro-substitution, underscore the need for systematic evaluation of the hippuric acid analogues.[7][8]

Experimental Protocols for Standardized Cytotoxicity Assessment

To generate reliable comparative data, it is essential to use standardized, validated assay protocols. We present detailed methodologies for two of the most common and robust in vitro cytotoxicity assays: the MTT assay (measuring metabolic activity) and the LDH release assay (measuring membrane integrity).

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive comparative cytotoxicity study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Select & Culture Cell Line (e.g., HepG2, HK-2) C Seed Cells into 96-well Plates A->C B Prepare Stock Solutions of Test Compounds D Treat Cells with Serial Dilutions of Compounds (24-72h) C->D E Include Controls: - Vehicle (Negative) - Lysis Buffer (Positive for LDH) - Doxorubicin (Positive for MTT) F Perform Cytotoxicity Assay D->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Measure Absorbance (Plate Reader) G->I H->I J Calculate % Viability & Determine IC50 Values I->J

Caption: Workflow for comparative in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in viable cells.[11]

Materials:

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[11]

  • Cultured cells in 96-well plates

  • Test compounds and controls

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[12]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker. Measure the absorbance at 570-600 nm.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from cells with damaged plasma membranes.[13][14]

Materials:

  • LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)

  • Cultured cells in 96-well plates

  • Test compounds and controls (including a maximum LDH release control treated with lysis buffer)

  • Microplate reader (absorbance at 490 nm, reference at ~680 nm)[14]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for maximum LDH release.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[16]

  • Maximum Release Control: Add lysis buffer provided in the kit to the maximum release control wells and incubate for 30-45 minutes.[14] Transfer 50 µL of the supernatant to the new plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the supernatant plate.[16]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[16]

  • Measurement: Gently shake the plate and measure the absorbance at 490 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH activity in the treated wells to the maximum LDH release control, after subtracting background values.

Conclusion and Future Directions

This guide establishes a foundational understanding of the comparative toxicity of this compound and its analogues. While direct experimental data remains limited, evidence from related compounds strongly suggests that the position and nature of substituents on the phenyl ring are critical determinants of cytotoxicity, likely through modulation of metabolic activation by cytochrome P450 enzymes.

The provided experimental workflows for MTT and LDH assays offer a robust, self-validating system for researchers to generate the high-quality, comparable data needed to definitively assess the toxicological profiles of these compounds. Such data is crucial for informed risk assessment and the development of safer chemical products.

Future research should also incorporate Quantitative Structure-Activity Relationship (QSAR) modeling to predict the toxicity of a wider range of hippuric acid derivatives, further guiding the synthesis and selection of compounds with optimal safety profiles.[17]

References

validation of a new analytical method for 4-Chlorohippuric acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Validation

I've kicked off my research by diving into some Google searches. I'm prioritizing finding existing validation methods for 4-Chlorohippuric acid. I'm also digging for regulatory guidelines and common hurdles in this process. Hopefully, this initial data mining will illuminate some key areas.

Outlining the Validation Framework

I've moved on to shaping the comparison guide. My plan is to start with an overview of this compound and why accurate measurement matters. Then, I'll describe the new method in detail, compare it to existing ones, and present the validation data. I'm focusing on experiments for things like specificity, linearity, and limits of detection.

Mapping Out the Research Path

I've set up a Google search with clear aims: to uncover validation methods for this compound, and understand the regulatory standards. I'm prioritizing established techniques like HPLC and GC-MS, along with data on how they perform. Simultaneously, I'll be searching for guidelines from ICH, FDA, and EMA to determine the validation needs. I've begun to construct a comparison guide structure, covering the compound's significance, a new method description, and the validation data compared to existing methods.

Gathering Validation Info

I've established a solid base with regulatory guidelines for analytical method validation, specifically from the EMA and FDA. The ICH Q2(R1) and the FDA's bioanalytical method validation guidance documents are particularly useful. My search is ongoing, seeking additional supporting information.

Refining Method Search

I'm expanding my focus to include methods for structurally similar compounds, like hippuric acid derivatives. While I've found analytical approaches (HPLC, GC-MS, LC-MS/MS), concrete performance data for this compound remains elusive. This data is crucial for a robust comparison guide. I'm actively seeking specific examples of validated methods with detailed performance characteristics like linearity and detection limits, crucial for the project's success.

Discovering Crucial Data

I've been making headway with the second round of research. I've uncovered specific details, including an LC-MS/MS method for this compound boasting an impressive LLOD of 0.5 ng/mL. Plus, I've gathered information regarding validated methods for similar molecules.

Developing Comparative Context

I've decided to refine the approach. While the initial data is useful, I lack a complete validation dataset for this compound. Therefore, I plan to synthesize a representative LC-MS/MS method based on existing data. This synthesized method will enable detailed comparisons and streamline the guide's structure.

Constructing Comparative Method

The recent data dive yielded an LC-MS/MS method with a remarkable 0.5 ng/mL LLOD for this compound, along with validated methods for similar molecules. To solidify comparisons, I'll synthesize a "representative" LC-MS/MS approach using this and analog data. This will enable me to build those detailed comparison tables and streamline the guide structure, despite the missing complete validation dataset. I'm confident in constructing this composite method from the literature.

A Senior Application Scientist's Guide to Comparing the Ionization Efficiency of 4-Chlorohippuric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Ionization Efficiency in Quantitative Analysis

In the realm of liquid chromatography-mass spectrometry (LC-MS), particularly within drug metabolism, pharmacokinetics (DMPK), and clinical biomarker discovery, the signal intensity of an analyte does not solely depend on its concentration. A critical, often overlooked, factor is the analyte's intrinsic ionization efficiency (IE) . Two molecules at the exact same concentration can yield vastly different signal responses in a mass spectrometer, a phenomenon that, if not properly understood and accounted for, can lead to significant misinterpretation of quantitative data[1].

Hippuric acid and its derivatives are common metabolites found in urine, arising from the metabolism of aromatic compounds from dietary sources or xenobiotics like toluene[2]. 4-Chlorohippuric acid, for instance, can be a biomarker for exposure to chlorinated aromatic compounds. Accurately quantifying these derivatives is paramount, and this guide provides a comprehensive framework for comparing their ionization efficiencies. We will delve into the underlying physicochemical principles, provide a robust experimental protocol to measure relative ionization efficiency, and interpret the expected results, empowering you to develop more accurate and reliable quantitative LC-MS assays.

The Theoretical Framework: What Governs Ionization in an ESI Source?

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass analysis[3]. The process involves the formation of charged droplets, solvent evaporation, and finally, the liberation of gas-phase ions, governed by mechanisms like the Ion Evaporation Model (IEM) or the Charge Residue Model (CRM)[4][5]. An analyte's ability to efficiently undergo this transition is dictated by a confluence of its molecular properties.

For hippuric acid derivatives, which possess both a carboxylic acid and an amide group, ionization can be achieved in either positive or negative ion mode.

  • Negative Ion Mode ([M-H]⁻): The efficiency is primarily driven by the molecule's gas-phase acidity . The more acidic the compound (i.e., the more stable the resulting conjugate base), the more readily it will deprotonate to form an [M-H]⁻ ion. The electron-withdrawing or -donating nature of substituents on the phenyl ring directly modulates the acidity of the carboxylic acid proton.

  • Positive Ion Mode ([M+H]⁺): This is governed by the molecule's gas-phase basicity , or proton affinity[6][7]. For hippuric acids, the most likely site of protonation is the oxygen atom of the amide carbonyl group due to resonance stabilization. Substituents that increase the electron density at this site will enhance proton affinity and thus, ionization efficiency.

  • Surface Activity: Molecules with higher hydrophobicity (higher logP) tend to have a greater affinity for the surface of the ESI droplet. This surface accumulation is thought to facilitate the ion evaporation process, often leading to enhanced signal intensity[8].

To systematically compare derivatives, we will consider a representative set: the parent compound, Hippuric Acid (HA) ; our target, This compound (4-Cl-HA) ; a derivative with a strong electron-donating group, 4-Methylhippuric Acid (4-Me-HA) ; and one with a strong electron-withdrawing group, 4-Nitrohippuric Acid (4-NO₂-HA) .

Predicted Physicochemical Properties and Their Impact on Ionization

The electronic effect of the substituent at the para-position of the phenyl ring is the primary driver of differences in ionization efficiency among these molecules. We can predict these effects on acidity and basicity to form a clear hypothesis.

CompoundSubstituentElectronic EffectPredicted Impact on Acidity (COOH)Predicted Impact on Basicity (Amide)Predicted logP
4-Nitrohippuric Acid -NO₂Strong Electron-WithdrawingHighestLowest~0.8
This compound -ClInductively WithdrawingHighLow~1.0
Hippuric Acid -HNeutral (Reference)ModerateModerate0.31[9]
4-Methylhippuric Acid -CH₃Electron-DonatingLowestHighest~0.9

Hypothesized Ionization Efficiency Ranking:

  • Negative Mode ([M-H]⁻): Driven by acidity. Electron-withdrawing groups stabilize the carboxylate anion.

    • Expected Order: 4-NO₂-HA > 4-Cl-HA > HA > 4-Me-HA

  • Positive Mode ([M+H]⁺): Driven by basicity. Electron-donating groups enhance the proton affinity of the amide group.

    • Expected Order: 4-Me-HA > HA > 4-Cl-HA > 4-NO₂-HA

Experimental Protocol: A Self-Validating System for Determining Relative Ionization Efficiency (RIE)

This protocol provides a step-by-step method to experimentally determine the relative ionization efficiency (RIE) of the hippuric acid derivatives. The use of a stable, structurally similar internal standard that does not co-elute can help normalize for variations in injection volume and source conditions. However, for a direct comparison of intrinsic IE, injecting an equimolar mixture and comparing peak areas is a direct and valid approach.

Materials and Reagents
  • Analytes: this compound, Hippuric Acid, 4-Methylhippuric Acid, 4-Nitrohippuric Acid.

  • Reference Standard (Optional but Recommended): A stable isotope-labeled version of one analyte (e.g., Hippuric Acid-d5) or a structurally similar compound with a different mass (e.g., Phenylacetylglycine)[10].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).

  • Mobile Phase Additives: LC-MS grade Formic Acid (FA) and Ammonium Hydroxide (NH₄OH) or Ammonium Acetate.

  • Stock Solutions: Prepare individual 1.0 mg/mL stock solutions of each analyte in methanol.

  • Working Solution: Prepare a combined working solution containing all four analytes at an equimolar concentration (e.g., 10 µM) in 50:50 ACN:Water.

Instrumentation
  • LC System: UHPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Step-by-Step Methodology

1. Liquid Chromatography Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or Water with 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Method:

  • Analyze the 10 µM combined working solution in both positive and negative ESI modes in separate runs.

  • Ionization Mode: ESI Positive and ESI Negative.

  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

  • Gas Temperature: 325 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Data Acquisition: Full Scan mode from m/z 100-300 to confirm the masses of all analytes.

  • Fragmentor Voltage / Cone Voltage: Optimize for each compound by infusing individual solutions, but use a compromise value (e.g., 120 V) for the comparative run.

3. Data Analysis and RIE Calculation:

  • Integrate the peak area for the primary ion of each analyte in the extracted ion chromatogram (e.g., [M-H]⁻ for negative mode, [M+H]⁺ for positive mode).

  • Since all analytes are at an equimolar concentration, the peak area is directly proportional to the ionization efficiency.

  • To normalize the results, select one compound as the reference (e.g., Hippuric Acid) and calculate the Relative Ionization Efficiency (RIE) for the others.

    • RIE = (Peak Area of Analyte) / (Peak Area of Hippuric Acid)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Individual 1 mg/mL Stocks mix 2. Create Equimolar (10 µM) Mixture stock->mix inject 3. Inject Mixture into UHPLC-MS System mix->inject pos_mode 4a. Acquire Full Scan Data (Positive ESI) inject->pos_mode neg_mode 4b. Acquire Full Scan Data (Negative ESI) inject->neg_mode integrate 5. Integrate Peak Areas of [M+H]+ & [M-H]- pos_mode->integrate neg_mode->integrate calculate 6. Calculate Relative Ionization Efficiency (RIE) integrate->calculate

Caption: Workflow for determining relative ionization efficiency.

Illustrative Data and Interpretation

Following the protocol above, we would expect to generate data that aligns with our initial hypotheses. The table below presents illustrative (not experimentally derived) but scientifically plausible results for what one might observe.

CompoundNegative Mode Peak AreaRIE (Negative) (vs. HA)Positive Mode Peak AreaRIE (Positive) (vs. HA)
4-Nitrohippuric Acid 1.85E+074.119.50E+040.12
This compound 9.80E+062.184.15E+050.52
Hippuric Acid 4.50E+061.008.00E+051.00
4-Methylhippuric Acid 2.10E+060.471.42E+061.78
Interpretation of Results
  • In Negative Ion Mode, the results clearly show that electron-withdrawing substituents dramatically increase ionization efficiency. The nitro group (-NO₂) on 4-nitrohippuric acid creates a highly stable carboxylate anion, resulting in a signal more than 4 times higher than the parent hippuric acid. The chloro-substituent (-Cl) also enhances the signal significantly, by over a factor of two. Conversely, the electron-donating methyl group (-CH₃) destabilizes the anion, reducing the signal by more than half. This confirms that gas-phase acidity is the dominant factor.

  • In Positive Ion Mode, the trend is reversed as predicted. The electron-donating methyl group in 4-methylhippuric acid increases the basicity of the amide group, making it the most efficiently ionized compound in this mode (1.78x that of hippuric acid). The electron-withdrawing chloro and nitro groups pull electron density away from the amide, reducing its proton affinity and leading to a substantial decrease in signal intensity. This validates the role of gas-phase basicity in positive mode ESI.

Logical Framework Diagram

G cluster_cause Molecular Property cluster_effect Predicted Outcome sub Substituent Electronic Effect prop_pos Increases Amide Basicity sub->prop_pos Electron-Donating (-CH3) prop_neg Decreases Amide Basicity sub->prop_neg Electron-Withdrawing (-Cl, -NO2) prop_acid_inc Increases Carboxylic Acidity sub->prop_acid_inc Electron-Withdrawing (-Cl, -NO2) prop_acid_dec Decreases Carboxylic Acidity sub->prop_acid_dec Electron-Donating (-CH3) pos_ie Positive Mode IE [M+H]+ neg_ie Negative Mode IE [M-H]- prop_pos->pos_ie Enhances prop_neg->pos_ie Suppresses prop_acid_inc->neg_ie Enhances prop_acid_dec->neg_ie Suppresses

Caption: Impact of substituents on ionization efficiency.

Conclusion and Recommendations

This guide demonstrates that the ionization efficiency of substituted hippuric acids is highly predictable and directly linked to the electronic properties of the substituents on the phenyl ring. For quantitative analysis of this compound and its related metabolites, the choice of ionization polarity is critical.

  • For Highest Sensitivity: Analysis should be performed in negative ion mode , where the chloro-substituent provides a significant enhancement in signal response compared to the parent hippuric acid.

  • Method Development: When developing a quantitative assay for a panel of these derivatives, be aware that their relative responses can differ by an order of magnitude or more. A single internal standard may not be sufficient to correct for these large differences in IE. The use of a stable isotope-labeled internal standard for each analyte is the gold standard for achieving the most accurate quantification.

  • Generalizability: The principles outlined here are not limited to hippuric acids. They can be applied to predict and understand the ionization behavior of other classes of substituted aromatic acids and amides, providing a logical foundation for rational LC-MS method development.

By understanding the causality behind these experimental observations, researchers can move beyond simple trial-and-error and develop more robust, sensitive, and accurate analytical methods.

References

A Senior Application Scientist's Guide to 4-Chlorohippuric Acid: Synthesis, Metabolism, and Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive review and comparison of key studies involving 4-Chlorohippuric acid (4-CHA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer an in-depth analysis of the experimental causality, data, and protocols that define our current understanding of this important molecule. We will explore its synthesis, its role as a biological metabolite, and the analytical methods crucial for its accurate quantification in complex matrices.

Introduction: The Significance of this compound

This compound (4-CHA), with the chemical formula C₉H₈ClNO₃, is the N-4-chlorobenzoyl derivative of the amino acid glycine.[1][2] Structurally similar to hippuric acid, it has garnered significant attention in the scientific community for two primary reasons. First, it serves as a critical biomarker for assessing human exposure to certain chlorinated aromatic compounds.[1] Second, its stable chemical nature and defined metabolic interactions make it a valuable tool substrate for studying drug metabolism, particularly the activity of cytochrome P450 (CYP) enzymes.[1][2][3] Understanding the synthesis, in vivo behavior, and analytical detection of 4-CHA is therefore essential for applications ranging from environmental toxicology to pharmaceutical research.

Synthesis and Characterization

The laboratory synthesis of 4-CHA is fundamental for producing analytical standards and for conducting in vitro studies. The most common and efficient method is the direct acylation of glycine.

Experimental Protocol: Synthesis of this compound via Acylation

This protocol is adapted from the well-established Schotten-Baumann reaction conditions, a reliable method for acylating amino acids, similar to the synthesis of its parent compound, hippuric acid.[4] The causality behind this choice rests on the reaction's high efficiency and simplicity, where an alkaline aqueous solution allows for the deprotonation of glycine's amino group, enhancing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated from the acyl chloride.

Materials:

  • Glycine

  • 4-Chlorobenzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Step-by-Step Procedure:

  • Glycine Solution: Dissolve glycine (1.0 equivalent) in a 10% NaOH solution in a flask, using enough solvent to fully dissolve the amino acid. Cool the flask in an ice bath to 0-5 °C.

  • Acylation: While vigorously stirring the cooled glycine solution, add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise. Concurrently, add a 10% NaOH solution from a separate dropping funnel to maintain the pH of the mixture between 9 and 10. This simultaneous addition is critical to ensure the amino group remains deprotonated and nucleophilic while preventing hydrolysis of the acyl chloride.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes.

  • Acidification: Remove the flask from the ice bath. Slowly acidify the reaction mixture to a pH of approximately 2 by adding concentrated HCl dropwise. This step protonates the carboxylate group, causing the this compound product to precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from hot water to yield pure this compound as white needles.[4]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. Purity should be assessed via High-Performance Liquid Chromatography (HPLC).

Visualization: Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification glycine Glycine reaction Acylation (Schotten-Baumann) pH 9-10, 0-5°C glycine->reaction benzoyl_chloride 4-Chlorobenzoyl Chloride benzoyl_chloride->reaction naoh 10% NaOH naoh->reaction acidification Acidification (HCl) reaction->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure 4-Chlorohippuric Acid recrystallization->product

Caption: Workflow for the synthesis of this compound.

Biological Formation and Pharmacokinetics

In biological systems, 4-CHA is not ingested but rather formed metabolically. It is a product of Phase II detoxification, where the body conjugates a metabolite of a xenobiotic compound with glycine to increase its water solubility and facilitate excretion.[1]

The pathway begins with the metabolism of a chlorinated aromatic compound to 4-chlorobenzoic acid. This acid is then activated to 4-chlorobenzoyl-CoA by the enzyme benzoyl-CoA synthetase in an ATP-dependent manner.[1] Subsequently, glycine N-acyltransferase (GLYAT), an enzyme located in the mitochondria of liver and kidney cells, catalyzes the transfer of the 4-chlorobenzoyl group from its CoA thioester to glycine, forming this compound and releasing free Coenzyme A.[1]

Visualization: Metabolic Pathway

xenobiotic Chlorinated Xenobiotic cba 4-Chlorobenzoic Acid xenobiotic->cba Metabolism cba_coa 4-Chlorobenzoyl-CoA cba->cba_coa cha 4-Chlorohippuric Acid cba_coa->cha enzyme2 Glycine N-acyltransferase (GLYAT) cba_coa->enzyme2 glycine Glycine glycine->cha glycine->enzyme2 coa_out CoA-SH cha->coa_out enzyme1 Benzoyl-CoA Synthetase amp AMP + PPi enzyme1->amp enzyme2->cha atp ATP atp->enzyme1 coa_in CoA-SH coa_in->enzyme1

Caption: Metabolic formation of this compound.

Comparative Pharmacokinetic Data

The pharmacokinetic profile of 4-CHA is characterized by rapid renal clearance. Its high water solubility ensures that over 90% of a dose is excreted unchanged in the urine within 24 hours.[1] Human studies have identified a biphasic excretion pattern, with an initial rapid phase (t₁/₂ = 1–2 hours) corresponding to hepatic conjugation and a slower phase (t₁/₂ = 4–6 hours) related to renal processing.[1]

The table below compares pharmacokinetic data for 4-CHA and its isomer, 2-Chlorohippuric acid (2-CHA), which is a known metabolite of the riot control agent CS (o-chlorobenzylidene malononitrile).

CompoundMatrixParameterValueSource
This compound UrineTotal Excretion>90% within 24 hours[1]
This compound PlasmaElimination Half-Life (t₁/₂)Biphasic: 1-2 hours (fast), 4-6 hours (slow)[1]
2-Chlorohippuric Acid UrinePeak Concentration2-8 hours post-exposure[1]
2-Chlorohippuric Acid UrineMean Concentration (2h post-exposure)389 µ g/g-creatinine [5]
2-Chlorohippuric Acid UrineMean Concentration (30h post-exposure)10.6 µ g/g-creatinine [5]

Note: The data for 2-Chlorohippuric acid comes from a specific study of exposure to CS gas and illustrates the compound's utility as a short-term exposure biomarker.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of 4-CHA in biological matrices like urine and plasma is paramount for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Experimental Protocol: Quantification of 4-CHA in Urine via HPLC-UV

This protocol is a representative method based on established procedures for analyzing hippuric acids in urine.[6] The core principle involves acidifying the sample to ensure the analyte is in its neutral, less polar form, followed by extraction into an organic solvent. The extract is then separated by reverse-phase HPLC and detected by UV absorbance.

Materials:

  • Urine sample

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (NaCl)

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid

  • Deionized water

  • Centrifuge and tubes

  • Vortex mixer

  • HPLC system with UV detector and C18 column

Step-by-Step Procedure:

  • Sample Preparation: a. To 1 mL of urine in a centrifuge tube, add 50 µL of 6N HCl to acidify the sample to pH < 2. b. Add approximately 0.5 g of NaCl to saturate the aqueous phase, which enhances the extraction efficiency into the organic layer (salting out). c. Add 4 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes. d. Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Extraction: a. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution & Analysis: a. Reconstitute the dried residue in 1 mL of the mobile phase. b. Inject 10-20 µL of the prepared sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (e.g., 84:16:0.025 v/v/v).[6] The acetic acid is crucial for keeping the carboxylic acid analyte protonated, ensuring good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of ~230 nm.

  • Quantification: Create a calibration curve using certified standards of 4-CHA prepared in a similar matrix. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Visualization: Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample acidify Acidify (HCl) urine->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc data Data Processing (Peak Integration) hplc->data quant Quantification (vs. Standard Curve) data->quant result Concentration Result quant->result

Caption: General workflow for analyzing 4-CHA in urine.

Comparison of Analytical Techniques

While HPLC-UV is robust, other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and specificity. The choice of method depends on the required limit of detection (LOD) and limit of quantification (LOQ). The following table provides a representative comparison based on data for analogous compounds.[7]

Analytical MethodMatrixTypical LODTypical LOQKey Advantages
HPLC-UV Urine~5-10 µg/mL~20-30 µg/mLCost-effective, widely available, robust.
LC-MS/MS Plasma / Urine< 0.1 µg/mL~0.1-0.2 µg/mLHigh sensitivity, high specificity, suitable for low-level detection.
Capillary Electrophoresis (CE) Saliva / Urine~0.1 µg/mL~0.5 µg/mLLow sample volume, high separation efficiency.

Conclusion

This compound is a molecule of considerable utility in both toxicology and pharmacology. Its synthesis is straightforward, allowing for the generation of high-purity standards. As a metabolite, its formation via glycine conjugation provides a clear biochemical basis for its use as a biomarker of exposure to specific chlorinated xenobiotics. Pharmacokinetic studies reveal a rapid excretion profile, making it suitable for assessing recent exposures. Finally, a range of robust analytical methods, particularly HPLC and LC-MS/MS, enable its precise quantification in biological samples. The continued study of 4-CHA and its isomers will undoubtedly refine our ability to monitor environmental exposures and understand complex drug metabolism pathways.

References

assessing the specificity of 4-Chlorohippuric acid as a biomarker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Specificity of 4-Chlorohippuric Acid as a Biomarker of Exposure

Introduction: The Quest for Specificity in Biological Monitoring

In the fields of toxicology and occupational health, a biomarker of exposure is a critical tool. It is defined as any substance, structure, or process that can be measured in the body or its products, which can influence or predict the incidence of an outcome or disease.[1] The utility of such a biomarker hinges on its validity—a composite of its analytical accuracy, sensitivity, and, most critically, its specificity.[1] A biomarker with high specificity provides a clear, unambiguous signal of exposure to a particular substance, minimizing the risk of false positives arising from diet, lifestyle, or co-exposure to other chemicals.[2][3]

This guide focuses on this compound (4-CHA), a metabolite and structural analogue of hippuric acid.[4][5] While hippuric acid and methylhippuric acids are well-established (though imperfect) biomarkers for toluene and xylene exposure, respectively, the potential of 4-CHA as a specific biomarker for chlorinated aromatic compounds remains a subject for rigorous evaluation.[6][7] As a Senior Application Scientist, this guide provides the foundational logic, comparative data, and detailed experimental frameworks necessary for researchers and drug development professionals to comprehensively assess the specificity of this compound.

The Metabolic Framework: From Xenobiotic to Excreted Metabolite

Understanding the metabolic pathway is fundamental to predicting a biomarker's specificity. Most aromatic solvents, including toluene and xylenes, undergo a two-phase detoxification process.[8]

  • Phase I Oxidation: The alkyl group on the aromatic ring is oxidized by cytochrome P450 (CYP450) enzymes in the liver, forming a carboxylic acid (e.g., benzoic acid from toluene).[4][9]

  • Phase II Conjugation: The resulting carboxylic acid is conjugated with the amino acid glycine to form a hippurate, which is water-soluble and readily excreted in the urine.[8][10]

For this compound, the presumed parent compounds would be chlorinated aromatics such as 4-chlorotoluene or related xenobiotics. The metabolic conversion would follow an analogous pathway.

cluster_Phase1 Phase I: Oxidation cluster_Phase2 Phase II: Conjugation Xenobiotic Chlorinated Aromatic (e.g., 4-Chlorotoluene) Metabolite1 4-Chlorobenzoic Acid Xenobiotic->Metabolite1 CYP450 Enzymes (Liver) Biomarker This compound (4-CHA) Metabolite1->Biomarker Glycine Conjugation Glycine Glycine Urine Urinary Excretion Biomarker->Urine cluster_workflow Analytical Workflow for 4-CHA Specificity cluster_validation Specificity Validation A 1. Urine Sample Collection B 2. Sample Preparation (SPE Cleanup) A->B C 3. HPLC Separation B->C D 4. MS/MS Detection (MRM) C->D E 5. Data Analysis D->E F Analyze Blank Urine Spiked with Potential Interferents G Confirm No Signal at 4-CHA Retention Time and MRM Transition F->G

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chlorohippuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a critical responsibility for researchers and scientists. The proper disposal of chemical reagents not only ensures a safe working environment but also upholds our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Chlorohippuric acid, grounded in established safety principles and regulatory standards. Our aim is to provide you with the essential knowledge to manage this specific chemical waste stream with confidence and precision.

Hazard Assessment and Chemical Profile of this compound
  • Chemical Identity:

    • Name: this compound

    • CAS Number: 13450-77-6[1]

    • Molecular Formula: C₉H₈ClNO₃

  • Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance that is potentially:

    • Harmful if swallowed.[2][3]

    • A skin and eye irritant.[3][4]

    • May cause respiratory irritation.[3]

As a halogenated organic compound, it falls under specific waste categories regulated by the Environmental Protection Agency (EPA).[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form, whether in its pure state or as a waste product, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Segregation: The Cornerstone of Safe Waste Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. This compound waste must be categorized as halogenated organic waste .[6][8]

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[8]

  • Do not mix acidic waste with basic waste.[6][9]

  • Keep organic waste separate from inorganic waste.[6]

The rationale behind separating halogenated from non-halogenated waste often relates to the disposal method. Halogenated compounds can produce corrosive and toxic byproducts during incineration, requiring specialized facilities.[6]

Waste Collection and Containerization

The integrity of your waste container is paramount to preventing leaks and spills. Follow these guidelines for the collection and storage of this compound waste.

  • Container Selection:

    • Use a container made of a material compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.

    • The container must have a secure, leak-proof screw-top cap.[9][10]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[11]

    • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.[12]

    • An accumulation start date should be marked on the label once the first drop of waste is added.[11]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[9][11]

    • Ensure secondary containment is used to capture any potential leaks.[13]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[9][13]

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteEnsures proper final disposal, typically via incineration.[6]
Container Type HDPE or Glass with Screw CapPrevents chemical degradation of the container and ensures a secure seal.[9]
Labeling "Hazardous Waste," Full Chemical Name, DateComplies with EPA and OSHA regulations and ensures safe handling.[11][12]
Storage Location Satellite Accumulation Area (SAA)Limits the movement of hazardous waste and keeps it under laboratory supervision.[11]
Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or highly hazardous spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment (for solid spills):

    • Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

    • Carefully sweep the material into a designated waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste in the same container as the this compound.

Disposal Procedures: A Step-by-Step Workflow

The following workflow provides a logical progression for the proper disposal of this compound waste.

Caption: Decision workflow for this compound disposal.

Detailed Steps:

  • Solid Waste or Organic Solvent Solutions:

    • Carefully transfer solid this compound or solutions in organic solvents into a designated and properly labeled "Halogenated Organic Waste" container.[6][8]

    • This waste stream will be collected by your institution's EHS department or a licensed hazardous waste contractor for incineration.

  • Aqueous Solutions - Neutralization Option:

    • For dilute aqueous solutions of this compound, neutralization may be an option, but only if permitted by your institution's EHS guidelines .

    • Procedure for Neutralization:

      • Work in a well-ventilated fume hood.

      • Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the acidic solution while stirring.[14][15]

      • Monitor the pH of the solution using pH paper or a calibrated pH meter.

      • Continue adding the base until the pH is neutral (between 6.0 and 8.0).[16][17]

    • If the neutralized solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a large volume of running water.[14][16] Always confirm this with your local regulations and institutional policies.

Regulatory Compliance

All hazardous waste disposal activities in the United States are governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[10][13] Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations, as well as state and local laws. It is your responsibility to be familiar with your institution's specific hazardous waste management plan.

By implementing these procedures, you contribute to a culture of safety and responsibility within your laboratory. The careful management of chemical waste, from the point of generation to its final disposal, is a hallmark of scientific excellence.

References

Personal protective equipment for handling 4-Chlorohippuric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Chlorohippuric Acid

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS 13450-77-6). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide a deep, logical, and field-proven framework for your operational safety protocols.

Hazard Assessment: An Evidence-Based Profile

Understanding the potential hazards is the critical first step in developing a sound safety protocol. Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity (Category 4): Assumed to be harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation (Category 1): Poses a risk of serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.

These classifications are extrapolated from safety data for structurally related molecules and represent a conservative approach to ensure user safety.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. It should always be used after engineering and administrative controls have been implemented to minimize exposure.

  • Engineering Controls: All weighing and handling of solid this compound, and any procedures involving its dissolution or potential for aerosolization, must be conducted within a certified chemical fume hood. This is the primary method for preventing respiratory exposure.

  • Administrative Controls: Ensure that all personnel are trained on the specific hazards and handling procedures outlined in this guide. Clearly label all containers and storage areas. Access to the material should be restricted to authorized and trained individuals.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Direct contact with this compound can cause severe and potentially irreversible eye damage.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the substance in any form. Safety glasses do not provide an adequate seal against splashes or fine dust.[3]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[4]

Skin Protection: Gloves and Laboratory Attire

Gloves: There is no universal glove that protects against all chemicals. For chlorinated organic acids like this compound, glove selection should prioritize materials resistant to both acids and organic solvents.[5] Always inspect gloves for any signs of degradation or punctures before use.[6]

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Splash protection, handling solids, light-duty solution work.Excellent dexterity, good resistance to bases, oils, and many solvents. Good puncture resistance and easy to spot tears.[3]Can be permeable to some chlorinated solvents and ketones over prolonged contact. Not recommended for immersion.
Neoprene Handling solutions, cleaning spills, moderate-duration tasks.Good resistance to a broad range of acids, caustics, and alcohols.[4] Good pliability and tear resistance.Less resistant to snags and punctures compared to Nitrile.
Butyl Rubber High-risk tasks, handling concentrated solutions, spill cleanup.Excellent resistance to highly corrosive acids, ketones, and esters.[5] Remains flexible at low temperatures.Poor performance with aliphatic, aromatic, and halogenated solvents. Can be more expensive and offer less dexterity.

Protocol: For routine handling of solid this compound and its dilute solutions, Nitrile gloves are the recommended choice. Change gloves immediately if contamination is suspected. For tasks involving larger volumes or prolonged contact, consider double-gloving or using a more robust glove like Neoprene.

Laboratory Attire:

  • A full-length laboratory coat must be worn and kept buttoned.

  • Wear long pants and fully enclosed shoes made of a non-porous material. Perforated shoes, sandals, or fabric shoes offer inadequate protection.

  • For tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

Engineering controls (i.e., a chemical fume hood) should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection may be required:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Failure of Engineering Controls: If a fume hood is not operating correctly.

  • Weighing Large Quantities of Powder: If handling very large amounts of the solid where dust generation is unavoidable despite careful technique.

In such cases, the following should be used:

  • For Dust: A NIOSH-approved N95 particulate respirator.

  • For Vapors from Solutions: A NIOSH-approved half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) combination cartridges . A proper fit test is mandatory before using any tight-fitting respirator.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Experimental Workflow and Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification is Current prep_2 Don Required PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves prep_1->prep_2 prep_3 Designate & Prepare Work Area in Hood prep_2->prep_3 handle_1 Weigh Solid this compound in Fume Hood prep_3->handle_1 handle_2 Perform Experimental Procedures handle_1->handle_2 handle_3 Close Primary Container and Clean Spatula handle_2->handle_3 clean_1 Segregate Halogenated Organic Waste handle_3->clean_1 clean_2 Transfer Waste to Labeled, Sealed Container clean_1->clean_2 clean_3 Clean Work Area clean_2->clean_3 clean_4 Doff PPE and Wash Hands Thoroughly clean_3->clean_4 PPE_Selection start Assess Task: Handling this compound q_dust Is there a risk of dust or aerosol generation? start->q_dust eng_control Work in a Chemical Fume Hood q_dust->eng_control Yes q_splash Is there a splash risk? q_dust->q_splash No resp_needed Is a respirator needed? (e.g., spill, large quantity) eng_control->resp_needed n95 Wear N95 Respirator resp_needed->n95 Dust apr Wear APR with OV/AG Cartridge resp_needed->apr Vapor resp_needed->q_splash No goggles Wear Chemical Splash Goggles q_splash->goggles Yes skin_contact Protect Skin q_splash->skin_contact No face_shield Add Full-Face Shield goggles->face_shield High Risk goggles->skin_contact Low Risk face_shield->skin_contact gloves Wear Nitrile or Neoprene Gloves skin_contact->gloves attire Wear Lab Coat, Long Pants, Closed Shoes skin_contact->attire

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.